2-Bromo-3-methyl-1-phenylbutan-1-one
Description
The exact mass of the compound 2-Bromo-3-methyl-1-phenylbutan-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-3-methyl-1-phenylbutan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-methyl-1-phenylbutan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-3-methyl-1-phenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-8(2)10(12)11(13)9-6-4-3-5-7-9/h3-8,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCCJNBTIJWCPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446136 | |
| Record name | 2-bromo-3-methyl-1-phenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50735-03-0 | |
| Record name | 2-bromo-3-methyl-1-phenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3-methyl-1-phenylbutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Introduction: The Significance of Solubility for 2-Bromo-3-methyl-1-phenylbutan-1-one
An In-depth Technical Guide to the Solubility Profile of 2-Bromo-3-methyl-1-phenylbutan-1-one in Polar Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility profile of 2-Bromo-3-methyl-1-phenylbutan-1-one. Given the limited publicly available experimental data for this specific compound, this document emphasizes the foundational principles of solubility, a robust experimental framework for its determination, and predictive insights based on its molecular structure.
2-Bromo-3-methyl-1-phenylbutan-1-one, with the chemical formula C₁₁H₁₃BrO, is an α-bromoketone that serves as a potential intermediate in various organic syntheses.[1][2] The efficacy of such compounds in synthetic reactions and their potential development as pharmaceutical precursors are fundamentally linked to their solubility in various solvents. Understanding the solubility profile in polar organic solvents is critical for reaction kinetics, purification processes like recrystallization, and formulation development. This guide will delve into the theoretical underpinnings and practical determination of the solubility of this compound.
Theoretical Framework: Predicting Solubility from Molecular Structure
The principle of "like dissolves like" is the cornerstone of solubility prediction.[3][4] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the presence of polar bonds and its overall molecular geometry.
Molecular Structure Analysis of 2-Bromo-3-methyl-1-phenylbutan-1-one:
-
Polar Moieties: The molecule possesses a polar carbonyl group (C=O) and a carbon-bromine (C-Br) bond. The electronegativity difference between carbon and oxygen, and carbon and bromine, creates bond dipoles, making these regions of the molecule capable of interacting with polar solvent molecules.
-
Nonpolar Moieties: The phenyl group and the isobutyl group are nonpolar hydrocarbon components. These bulky, nonpolar regions will favor interactions with nonpolar solvents.
-
Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor. This is a crucial interaction in polar protic solvents (e.g., alcohols) and will significantly influence solubility.[5]
Based on this structure, 2-Bromo-3-methyl-1-phenylbutan-1-one is expected to exhibit moderate solubility in polar organic solvents. The presence of the polar carbonyl and bromo groups should allow for dissolution in solvents like alcohols, acetone, and acetonitrile. However, the nonpolar phenyl and isobutyl groups will likely limit its solubility in highly polar solvents like water, while enhancing it in solvents with some nonpolar character.
Experimental Determination of Solubility: A Validated Protocol
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6] It is a straightforward yet time-consuming method that provides a definitive measure of a compound's solubility in a given solvent at a specific temperature.[7][8]
Detailed Shake-Flask Protocol
Objective: To determine the equilibrium solubility of 2-Bromo-3-methyl-1-phenylbutan-1-one in a selection of polar organic solvents at a controlled temperature.
Materials:
-
2-Bromo-3-methyl-1-phenylbutan-1-one (solid)
-
Selected polar organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, tetrahydrofuran)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of 2-Bromo-3-methyl-1-phenylbutan-1-one to a pre-determined volume of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure that the solution is saturated.[8]
-
-
Equilibration:
-
Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[7] It is advisable to perform preliminary experiments to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.[7]
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the collected supernatant through a syringe filter to remove any remaining particulate matter.[9]
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC-UV method. A calibration curve should be prepared using standard solutions of 2-Bromo-3-methyl-1-phenylbutan-1-one of known concentrations.[9]
-
The concentration of the compound in the diluted sample is determined by comparing its response to the calibration curve.
-
-
Calculation of Solubility:
-
The solubility of 2-Bromo-3-methyl-1-phenylbutan-1-one in the solvent is calculated by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Visualizing the Experimental Workflow
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Data Presentation and Interpretation
The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and structured table for easy comparison.
Table 1: Expected Qualitative Solubility Profile and Data Presentation Template for 2-Bromo-3-methyl-1-phenylbutan-1-one
| Solvent | Polarity Index | Hydrogen Bonding | Expected Qualitative Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |
| Methanol | 5.1 | Donor & Acceptor | High | Data to be filled |
| Ethanol | 4.3 | Donor & Acceptor | High | Data to be filled |
| Acetonitrile | 5.8 | Acceptor | Moderate | Data to be filled |
| Acetone | 5.1 | Acceptor | Moderate to High | Data to be filled |
| Tetrahydrofuran (THF) | 4.0 | Acceptor | Moderate | Data to be filled |
| Dichloromethane (DCM) | 3.1 | None | High | Data to be filled |
| Water | 10.2 | Donor & Acceptor | Low | Data to be filled |
Interpreting the Results:
The solubility of 2-Bromo-3-methyl-1-phenylbutan-1-one will be influenced by the interplay of solvent polarity, hydrogen bonding capability, and the size of the solvent molecules.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The carbonyl oxygen of the solute can accept a hydrogen bond from the solvent's hydroxyl group, leading to strong solute-solvent interactions and likely high solubility.[5]
-
Polar Aprotic Solvents (e.g., Acetonitrile, Acetone): These solvents have a significant dipole moment but do not have a hydrogen atom bonded to an electronegative atom. They can act as hydrogen bond acceptors. The solubility in these solvents will depend on the strength of the dipole-dipole interactions with the solute's carbonyl and C-Br bonds.
-
Effect of Temperature: For most solid solutes, solubility increases with increasing temperature.[3] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.
Advanced Predictive Models
For a more theoretical prediction of solubility, computational models can be employed.
-
Hansen Solubility Parameters (HSP): This model deconstructs the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[10] A solvent is likely to dissolve a solute if their Hansen parameters are similar. Determining the HSP for 2-Bromo-3-methyl-1-phenylbutan-1-one would allow for a more refined prediction of its solubility in a wide range of solvents.
-
COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based method that can predict thermodynamic properties, including solubility, from the molecular structure.[11][12] It offers a powerful a priori prediction tool, especially in the early stages of research when experimental data is scarce.[13]
Conclusion
References
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Klamt, A. (2015). Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. Crystals, 5(3), 337-356. [Link]
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Panayiotou, C. (2004). Predicting Solubilities in Polymer Systems Using Cosmo-Rs. AIChE Annual Meeting, Conference Proceedings. [Link]
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Scientific Computing & Modelling. (n.d.). COSMO-RS | Thermodynamics & Solubility Prediction Software. SCM. [Link]
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Wikipedia. (2023, December 26). COSMO-RS. [Link]
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Mac Fhionnlaoich, N., Zeglinski, J., Simon, M., Wood, B., Davin, S., & Glennon, B. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. [Link]
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2-Bromo-3-methyl-1-phenylbutan-1-one CAS registry number lookup
An In-Depth Technical Guide to 2-Bromo-3-methyl-1-phenylbutan-1-one (CAS No. 50735-03-0)
Introduction: Unveiling a Versatile Synthetic Intermediate
In the landscape of organic synthesis and medicinal chemistry, α-bromo ketones represent a class of exceptionally versatile intermediates. Their value is rooted in a unique structural arrangement: a bromine atom positioned on the carbon adjacent (the α-carbon) to a carbonyl group. This configuration imparts a high degree of reactivity, making them powerful tools for constructing complex molecular architectures. 2-Bromo-3-methyl-1-phenylbutan-1-one (CAS No. 50735-03-0) is a prime exemplar of this class. Its structure combines a phenyl ketone backbone with the characteristic α-bromo moiety, rendering it a valuable building block for researchers, particularly those in drug development.
The enhanced electrophilicity of the α-carbon, activated by both the adjacent carbonyl and the bromine leaving group, facilitates a wide array of nucleophilic substitution reactions.[1] This inherent reactivity has been widely exploited for synthesizing diverse heterocyclic compounds and, more recently, for the rational design of targeted covalent inhibitors (TCIs) of enzymes, a frontier in modern drug discovery.[1] This guide provides a comprehensive technical overview of 2-Bromo-3-methyl-1-phenylbutan-1-one, from its fundamental properties and synthesis to its core reactivity and applications.
Molecular Profile and Physicochemical Data
The identity and properties of a chemical reagent are foundational to its effective application. 2-Bromo-3-methyl-1-phenylbutan-1-one is an aromatic ketone featuring a chiral center at the second carbon, leading to potential enantiomeric forms.[2] Its core identifiers and physicochemical properties are summarized below.
Table 1: Key Molecular Descriptors [2][3][4][5][6]
| Descriptor | Value |
|---|---|
| CAS Registry Number | 50735-03-0 |
| Molecular Formula | C₁₁H₁₃BrO |
| Molar Mass | 241.12 g/mol |
| IUPAC Name | 2-bromo-3-methyl-1-phenylbutan-1-one |
| SMILES | CC(C)C(C(=O)C1=CC=CC=C1)Br |
| InChIKey | UCCCJNBTIJWCPF-UHFFFAOYSA-N |
Table 2: Physicochemical Properties [4]
| Property | Value |
|---|---|
| Density | 1.307 g/cm³ |
| Boiling Point | 276.05 °C at 760 mmHg |
| Flash Point | 38.099 °C |
| XLogP3 | 3.28880 |
Safety and Handling
As a reactive α-bromo ketone, this compound must be handled with appropriate care. It is classified as a combustible liquid and is harmful if swallowed.[6] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[6] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.[4] Bromomethyl ketones, as a class, are known to be highly lachrymatory (tear-inducing) and skin irritants.[7]
Core Reactivity and Mechanistic Insights
The synthetic utility of 2-Bromo-3-methyl-1-phenylbutan-1-one stems directly from the electrophilic character of its α-carbon. The electron-withdrawing effect of the adjacent carbonyl group significantly enhances this electrophilicity, making the carbon a prime target for nucleophilic attack.[1]
The primary modes of reactivity include:
-
Nucleophilic Substitution (SN2): The bromine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, thiols, alkoxides) to form new carbon-heteroatom or carbon-carbon bonds.[2]
-
Elimination Reactions: In the presence of a non-nucleophilic base, the compound can undergo dehydrobromination to form the corresponding α,β-unsaturated ketone.[2][8] This is a crucial transformation for accessing conjugated systems.
-
Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄).[2]
Caption: General reactivity pathways for an α-bromo ketone.
Synthesis Protocol: Acid-Catalyzed α-Bromination
The most direct and common route to α-bromo ketones is the α-bromination of the parent ketone.[1] Acid-catalyzed bromination is often preferred as it proceeds through an enol intermediate, which favors regioselective bromination at the more substituted α-carbon and helps to prevent the polybromination that can occur under basic conditions.[8][9]
Experimental Protocol: Synthesis of 2-Bromo-3-methyl-1-phenylbutan-1-one
This protocol is a representative procedure for the acid-catalyzed bromination of 3-methyl-1-phenylbutan-1-one.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methyl-1-phenylbutan-1-one (1 equivalent) in a suitable solvent such as acetic acid or methanol.[7][10]
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as hydrobromic acid (HBr).[10]
-
Bromination: Cool the mixture in an ice bath. Slowly add a solution of molecular bromine (Br₂, 1 equivalent) in the same solvent from the dropping funnel. Maintain the temperature below 10°C to control the exothermic reaction and minimize side products.[7]
-
Reaction Monitoring: Stir the reaction mixture at low temperature. The disappearance of the red-brown color of bromine typically indicates the reaction is nearing completion.[7] Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into a larger volume of cold water to precipitate the product and quench any remaining bromine.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic layers with a dilute solution of sodium bicarbonate to neutralize the acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.[7]
Causality of the Mechanism
The choice of acidic conditions is a deliberate one, designed to control the reaction's outcome. The mechanism proceeds via several key steps:
-
Protonation: The acid first protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens.[10]
-
Enol Formation: A base (such as the solvent or the conjugate base of the acid) removes an α-proton, leading to the formation of an enol intermediate. This tautomerization is typically the rate-determining step.[8][10]
-
Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic bromine (Br₂).[10]
-
Deprotonation: The resulting protonated α-bromo ketone is deprotonated by a weak base to yield the final product and regenerate the acid catalyst.
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A Preliminary Investigation into the Reactivity of 2-Bromo-3-methyl-1-phenylbutan-1-one: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the chemical reactivity of 2-Bromo-3-methyl-1-phenylbutan-1-one (CAS No: 50735-03-0). As an α-bromoketone, this compound possesses a unique electronic and steric profile that dictates its behavior in various organic transformations. We will explore the principal reaction pathways available to this substrate, including nucleophilic substitution, base-induced elimination, and skeletal rearrangement. The causality behind experimental choices and protocol design is emphasized, providing researchers, scientists, and drug development professionals with a foundational understanding for utilizing this versatile chemical intermediate. Detailed, self-validating experimental protocols for key transformations are provided, supported by mechanistic diagrams and a comprehensive list of authoritative references.
Compound Profile and Structural Rationale
2-Bromo-3-methyl-1-phenylbutan-1-one is a member of the α-haloketone class of organic compounds, which are renowned for their utility as versatile synthetic intermediates.[1] The molecular structure integrates several key features that govern its reactivity: an electrophilic carbonyl carbon, an adjacent carbon atom bearing a good leaving group (bromine), and steric hindrance provided by an isopropyl group.
The primary locus of reactivity is the α-carbon, which is rendered highly electrophilic by the synergistic electron-withdrawing inductive effects of both the adjacent carbonyl group and the bromine atom.[2][3] This electronic activation makes the α-carbon a prime target for nucleophilic attack.
Table 1: Physicochemical Properties of 2-Bromo-3-methyl-1-phenylbutan-1-one
| Property | Value | Source(s) |
| CAS Number | 50735-03-0 | [4][5][6] |
| Molecular Formula | C₁₁H₁₃BrO | [4][5][6] |
| Molecular Weight | 241.12 g/mol | [4][5][6] |
| IUPAC Name | 2-bromo-3-methyl-1-phenylbutan-1-one | [4][6] |
| Density | 1.307 g/cm³ (Predicted) | [7] |
| Boiling Point | 276.05 °C at 760 mmHg (Predicted) | [7] |
| InChIKey | UCCCJNBTIJWCPF-UHFFFAOYSA-N | [4][6][7] |
Core Reactivity Pathways
The unique structural arrangement of 2-Bromo-3-methyl-1-phenylbutan-1-one allows for several distinct and predictable reaction pathways. The choice of reagents and reaction conditions critically determines the outcome, enabling selective synthesis of diverse molecular architectures.
Figure 1: Major reaction pathways for 2-Bromo-3-methyl-1-phenylbutan-1-one.
Nucleophilic Substitution (SN2 Pathway)
The enhanced electrophilicity of the α-carbon makes it highly susceptible to attack by nucleophiles via a bimolecular (SN2) mechanism.[1][8] This reaction is exceptionally facile due to the stabilization of the transition state by the adjacent carbonyl group.[8] To favor substitution over competing elimination, less basic nucleophiles are generally employed.[9]
Causality: The choice of a soft, less basic nucleophile (e.g., iodide, acetate) is critical. Stronger, harder bases (e.g., alkoxides) are more likely to abstract an α'-proton, initiating the Favorskii rearrangement, or a β-proton, leading to elimination.
Elimination (E2 Pathway)
Treatment with a strong, sterically hindered base promotes an E2 elimination reaction, yielding an α,β-unsaturated ketone.[2][10] The steric bulk of the base (e.g., potassium tert-butoxide or DBU) prevents it from acting as a nucleophile at the α-carbon, thus favoring proton abstraction. According to Zaitsev's rule, the most substituted and therefore most stable alkene is typically the major product.[11] In this case, elimination leading to conjugation with the phenyl ring is highly favored. The expected major product is 3-methyl-1-phenylbut-1-en-1-one.
Favorskii Rearrangement
The Favorskii rearrangement is a hallmark reaction of α-haloketones possessing an α'-hydrogen, which is present in our target molecule.[12][13] The reaction is initiated by a strong, typically unhindered base like sodium methoxide, which deprotonates the α'-carbon to form an enolate.[12] This enolate then undergoes intramolecular cyclization with the displacement of the bromide ion to form a highly strained cyclopropanone intermediate.[13][14] Subsequent nucleophilic attack by the base (e.g., methoxide) on the carbonyl carbon opens the ring to yield a more stable carbanion, which is then protonated to give the final rearranged carboxylic acid derivative (an ester in the case of an alkoxide base).[13]
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Electrophilic properties of 2-Bromo-3-methyl-1-phenylbutan-1-one in organic chemistry
An In-depth Technical Guide to the Electrophilic Properties of 2-Bromo-3-methyl-1-phenylbutan-1-one
Authored by: A Senior Application Scientist
Introduction: The Unique Electrophilicity of α-Haloketones
In the landscape of organic synthesis, α-haloketones represent a class of exceptionally versatile intermediates. Their reactivity is dominated by the presence of a halogen atom adjacent to a carbonyl group, a structural motif that creates a potent electrophilic center at the α-carbon.[1][2] This guide delves into the specific electrophilic properties of 2-bromo-3-methyl-1-phenylbutan-1-one, a compound whose unique structural features—a bulky isopropyl group, a phenyl ring, and a bromine atom—present both distinct challenges and opportunities for synthetic chemists.
This document is intended for researchers and drug development professionals, providing not just protocols, but a deeper understanding of the causality behind its reactivity. We will explore its synthesis, core reactions, and potential applications, grounding our discussion in established chemical principles.
Molecular Architecture and Physicochemical Properties
2-Bromo-3-methyl-1-phenylbutan-1-one is a brominated aromatic ketone. Its structure is defined by a butanone backbone with a phenyl group at position 1, a bromine at position 2, and a methyl group at position 3.[3] This arrangement creates a chiral center at the C2 carbon.
The electrophilic nature of the α-carbon (C2) is significantly enhanced by two key electronic effects:
-
Inductive Effect: The highly electronegative bromine and oxygen atoms pull electron density away from the α-carbon, rendering it electron-deficient and susceptible to nucleophilic attack.
-
Carbonyl Activation: The adjacent carbonyl group further activates the α-carbon, stabilizing the transition state of nucleophilic substitution reactions.[1]
The presence of a bulky isopropyl group at C3 and a phenyl group at C1 introduces significant steric hindrance, which plays a crucial role in modulating its reactivity and selectivity in various transformations.
Table 1: Key Molecular and Safety Descriptors
| Property | Value | Source |
| CAS Number | 50735-03-0 | [3][4][5][6] |
| Molecular Formula | C₁₁H₁₃BrO | [3][4][5] |
| Molar Mass | 241.12 g/mol | [3][5] |
| IUPAC Name | 2-bromo-3-methyl-1-phenylbutan-1-one | [4] |
| GHS Hazard Statements | H227, H302, H315, H319, H335 | [4][7][8] |
| GHS Hazard Class | Combustible liquid, Harmful if swallowed, Causes skin/eye irritation, May cause respiratory irritation. | [4][7][8] |
Synthesis of the Core Moiety
While numerous methods exist for the synthesis of α-bromoketones, the most common approach involves the direct α-bromination of the corresponding ketone, 3-methyl-1-phenylbutan-1-one.[1][9][10] This can be achieved under either acidic or basic conditions, though acid-catalyzed bromination is often preferred to avoid side reactions associated with enolate chemistry.
Experimental Protocol: Acid-Catalyzed α-Bromination
This protocol is a representative method for the synthesis of the title compound.
-
Dissolution: Dissolve 3-methyl-1-phenylbutan-1-one (1 equivalent) in a suitable solvent such as glacial acetic acid or diethyl ether.
-
Catalyst Addition: Add a catalytic amount of hydrobromic acid (HBr) or another acid catalyst to facilitate enol formation.
-
Bromination: Slowly add a solution of molecular bromine (Br₂, 1 equivalent) in the same solvent to the reaction mixture at room temperature. The reaction is often accompanied by the disappearance of the bromine color.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with a dilute solution of sodium thiosulfate to remove any excess bromine. Extract the product into an organic solvent (e.g., dichloromethane), wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-bromo-3-methyl-1-phenylbutan-1-one.
Caption: General workflow for the synthesis of the title compound.
Core Electrophilic Reactions and Mechanisms
The reactivity of 2-bromo-3-methyl-1-phenylbutan-1-one is dominated by its electrophilic α-carbon. This section explores its primary reaction pathways.
Nucleophilic Substitution (S_N2 Pathway)
The most fundamental reaction of this compound is as an electrophile in S_N2 reactions.[1] A wide range of nucleophiles can displace the bromide ion.
The reaction proceeds via a backside attack mechanism, where the nucleophile approaches the α-carbon from the opposite side of the C-Br bond. However, the steric bulk of the adjacent isopropyl group can significantly hinder this approach, potentially slowing the reaction rate compared to less substituted α-bromoketones.
Caption: Generalized S_N2 reaction at the α-carbon.
Elimination Reactions (E2 Pathway)
When treated with a strong, sterically hindered base, an E2 elimination reaction can compete with or even dominate substitution.[3] In this pathway, the base abstracts a proton from the β-carbon (C3), leading to the formation of an α,β-unsaturated ketone.
Given the two β-hydrogens on the C3 carbon, Zaitsev's rule would typically predict the formation of the more substituted alkene.[11] However, the specific stereochemical arrangement required for the anti-periplanar transition state of the E2 reaction, along with the steric demands of the base and substrate, will ultimately determine the regioselectivity.
The Favorskii Rearrangement
The Favorskii rearrangement is a characteristic reaction of α-haloketones upon treatment with a non-nucleophilic base, such as an alkoxide.[12][13] The reaction proceeds through a cyclopropanone intermediate, ultimately yielding a rearranged carboxylic acid derivative (e.g., an ester if an alkoxide is used).[14][15]
Mechanism Causality:
-
Enolate Formation: The base abstracts an acidic α-proton from the carbon on the side of the ketone away from the bromine atom.
-
Cyclization: The resulting enolate performs an intramolecular S_N2 attack, displacing the bromide and forming a strained cyclopropanone intermediate.[12][13]
-
Nucleophilic Attack: The alkoxide base attacks the carbonyl carbon of the cyclopropanone.
-
Ring Opening: The tetrahedral intermediate collapses, cleaving one of the cyclopropane bonds. The ring opens to form the more stable carbanion, which is then protonated by the solvent to give the final ester product.
Caption: Key stages of the Favorskii Rearrangement mechanism.
Applications in Research and Drug Development
The electrophilic nature of 2-bromo-3-methyl-1-phenylbutan-1-one and related α-bromoketones makes them valuable in several areas:
-
Synthetic Intermediates: They serve as key building blocks for constructing more complex molecular architectures.[1][3] The ability to introduce various nucleophiles at the α-position allows for the synthesis of diverse compound libraries.
-
Targeted Covalent Inhibitors: In drug discovery, the α-bromoketone motif can act as a "warhead."[1] It can form a permanent covalent bond with nucleophilic residues (like cysteine or histidine) in the active site of a target enzyme, leading to irreversible inhibition. This strategy can enhance potency and duration of action.[1]
-
Precursors for Heterocycles: The reactivity of this compound makes it a suitable precursor for the synthesis of various heterocyclic ring systems, which are prevalent in many pharmaceuticals.
Safety and Handling
As a reactive electrophile, 2-bromo-3-methyl-1-phenylbutan-1-one requires careful handling.
Protocol: Safe Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[7][16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][16]
-
Avoid Inhalation and Contact: Avoid breathing vapors or dust and prevent contact with skin and eyes.[7] In case of contact, rinse the affected area immediately with plenty of water.[16]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong bases and oxidizing agents.[7][16]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-Bromo-3-methyl-1-phenylbutan-1-one is a powerful synthetic intermediate whose chemistry is governed by the pronounced electrophilicity of its α-carbon. A thorough understanding of its core reactivity—spanning nucleophilic substitution, elimination, and rearrangement pathways—allows chemists to harness its potential for creating complex molecules and novel therapeutic agents. The steric and electronic factors unique to its structure must always be considered when designing synthetic routes. By adhering to rigorous safety protocols, researchers can effectively and safely utilize this versatile chemical tool.
References
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α-bromoketone: Organic Chemistry Study Guide. (2025, August 15). Fiveable. Retrieved March 17, 2026, from [Link]
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2-Bromo-3-methyl-1-phenylbutan-1-one | C11H13BrO. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]
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2-bromo-3-methyl-1-phenylbutan-1-one — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 17, 2026, from [Link]
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Favorskii rearrangement reaction, mechanism and affecting factors. (2023, February 23). Pure Chemistry. Retrieved March 17, 2026, from [Link]
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Stereochemically Probing the photo-Favorskii Rearrangement: A Mechanistic Investigation. (n.d.). ACS Publications. Retrieved March 17, 2026, from [Link]
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SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich. Retrieved March 17, 2026, from [Link]
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Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents. (2007). Organic Letters, 9(26), 5601-5604. Retrieved March 17, 2026, from [Link]
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Tada, N., Ban, K., Hirashima, S., Miura, T., & Itoh, A. (2010). Direct synthesis of α-bromoketones from alkylarenes by aerobic visible light photooxidation. Organic & Biomolecular Chemistry, 8(19), 4291-4293. Retrieved March 17, 2026, from [Link]
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α-Bromoketone synthesis by bromination. (n.d.). Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]
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Favorskii rearrangement. (n.d.). In Wikipedia. Retrieved March 17, 2026, from [Link]
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Favorskii Rearrangement Overview. (n.d.). Scribd. Retrieved March 17, 2026, from [Link]
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The major product formed when 2-bromo-3-methyl-1-phenyl butane is treated with alcoholic KOH is. (n.d.). Vaia. Retrieved March 17, 2026, from [Link]
-
When 2-bromo-3-methyl-1-phenylbutane is treated with sodium methoxide, why is the major product 3-methyl-1-phenyl-1-butene? (2011, September 6). Chegg.com. Retrieved March 17, 2026, from [Link]
-
2-bromo-1-phenyl-1-butanone. (2025, May 20). Chemical Synthesis Database. Retrieved March 17, 2026, from [Link]
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Determined Mechanism for the Formation of 2-bromo-3-methylbutane. (n.d.). Carroll Collected. Retrieved March 17, 2026, from [Link]
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When 2-bromo-3-methyl-1-phenylbutane reacts with sodium methoxide, why is the major product. (2025, April 7). Brainly. Retrieved March 17, 2026, from [Link]
-
Electrophilic Addition. (2026, February 24). Save My Exams. Retrieved March 17, 2026, from [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved March 17, 2026, from [Link]
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New therapeutic modalities in drug discovery and development: Insights & opportunities. (n.d.). ADMET & DMPK. Retrieved March 17, 2026, from [Link]
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8.3 Electrophilic Aromatic Substitution Reactions: Bromination. (n.d.). In Fundamentals of Organic Chemistry. NC State University Libraries. Retrieved March 17, 2026, from [Link]
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Bridging the Gap from Molecule to Drug. (2018, April 2). Pharmaceutical Technology. Retrieved March 17, 2026, from [Link]
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Characteristics And Features Of The Expert Research On α-Bromovalerophenone (2-bromo-1- phenylpentan-1-one). (2024, March 15). ResearchGate. Retrieved March 17, 2026, from [Link]
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Quantitative Structure-Activity Relationship of Enhancers of Licochalcone A and Glabridin Release and Permeation Enhancement from Carbomer Hydrogel. (2022, January 22). MDPI. Retrieved March 17, 2026, from [Link]
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High-Yield Synthesis of 2-Bromo-3-methyl-1-phenylbutan-1-one: A Detailed Guide to Reagents and Protocols
[SHANGHAI, CHINA] – For researchers and professionals in drug development and organic synthesis, the efficient preparation of α-bromoketones is a critical step in the construction of complex molecular architectures. 2-Bromo-3-methyl-1-phenylbutan-1-one is a key intermediate whose synthesis requires a careful selection of reagents and optimization of reaction conditions to ensure high yield and purity. This technical guide provides a comprehensive overview of the most effective methods for the preparation of this target molecule, with a focus on the underlying chemical principles and detailed experimental protocols.
Introduction
2-Bromo-3-methyl-1-phenylbutan-1-one, with the chemical formula C₁₁H₁₃BrO, is a halogenated aromatic ketone.[1] The presence of the bromine atom at the α-position to the carbonyl group makes it a versatile precursor for a variety of organic transformations, including nucleophilic substitutions and eliminations, rendering it valuable in the synthesis of pharmaceuticals and other fine chemicals. The key to a successful synthesis lies in the selective bromination of the α-carbon of the precursor, 3-methyl-1-phenylbutan-1-one, while minimizing side reactions such as polybromination or aromatic ring bromination.
Mechanistic Insight: The Foundation of a High-Yield Synthesis
The α-bromination of ketones under acidic conditions proceeds through an enol intermediate. This mechanistic understanding is crucial for optimizing the reaction.[2] The generally accepted mechanism involves three key steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst. This enhances the electrophilicity of the carbonyl carbon and increases the acidity of the α-hydrogens.[2]
-
Enol Formation: A weak base, such as the solvent or the conjugate base of the acid catalyst, removes a proton from the α-carbon. This is the rate-determining step and results in the formation of the enol tautomer.[2]
-
Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of the brominating agent (e.g., Br₂), leading to the formation of the α-bromo ketone.[2]
Caption: Acid-catalyzed α-bromination of 3-methyl-1-phenylbutan-1-one.
Comparative Analysis of Brominating Reagents
The choice of brominating agent is paramount for achieving a high-yield synthesis. The most common and effective reagents for the α-bromination of ketones are elemental bromine (Br₂), N-Bromosuccinimide (NBS), and Copper(II) Bromide (CuBr₂).
| Reagent | Advantages | Disadvantages | Typical Conditions |
| Bromine (Br₂) with Acid Catalyst | - Readily available and inexpensive. | - Highly corrosive and toxic, requiring careful handling.- Can lead to polybromination if not controlled. | - Glacial acetic acid or chloroform as solvent.- Reaction often performed at low temperatures (0-5 °C) to control reactivity. |
| N-Bromosuccinimide (NBS) | - Safer and easier to handle than liquid bromine.- Often provides higher selectivity for monobromination.[3] | - Can be more expensive than Br₂.- Radical pathways can be initiated by light or radical initiators, leading to side products.[4] | - Acid catalyst (e.g., p-toluenesulfonic acid) is often used.- Can be performed in various solvents like CCl₄ or CH₂Cl₂.[5] |
| **Copper(II) Bromide (CuBr₂) ** | - Solid reagent, easy to handle.- Often highly selective for monobromination.- Milder reaction conditions compared to Br₂. | - Stoichiometric amounts are typically required.- The copper byproducts need to be removed during workup. | - Often used in a refluxing solvent mixture like chloroform-ethyl acetate.[6] |
High-Yield Experimental Protocols
The following protocols are designed to provide high yields of 2-Bromo-3-methyl-1-phenylbutan-1-one. Researchers should select the protocol that best fits their laboratory capabilities and safety standards.
Protocol 1: Bromination with Bromine in Acetic Acid
This classic method is cost-effective and, with careful control, can provide excellent yields.
Materials:
-
3-methyl-1-phenylbutan-1-one
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium bisulfite solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂) or Diethyl ether
Procedure:
-
In a fume hood, dissolve 3-methyl-1-phenylbutan-1-one (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise to the stirred ketone solution. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker of ice water.
-
Quench any remaining bromine by adding saturated sodium bisulfite solution until the orange color disappears.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x 50 mL).
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Bromination with N-Bromosuccinimide (NBS) and an Acid Catalyst
This method offers a safer alternative to using liquid bromine and often provides better selectivity.
Materials:
-
3-methyl-1-phenylbutan-1-one
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (PTSA) or Amberlyst-15
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-methyl-1-phenylbutan-1-one (1 equivalent) in dichloromethane in a round-bottom flask, add NBS (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).
-
Stir the mixture at room temperature. The reaction can be gently heated to reflux if it proceeds slowly, as monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography.
Protocol 3: Bromination with Copper(II) Bromide
This heterogeneous method is often highly selective and straightforward to perform.[7]
Materials:
-
3-methyl-1-phenylbutan-1-one
-
Copper(II) Bromide (CuBr₂)
-
Chloroform-Ethyl Acetate solvent mixture (1:1)
Procedure:
-
Suspend Copper(II) Bromide (2.2 equivalents) in a 1:1 mixture of chloroform and ethyl acetate in a round-bottom flask equipped with a reflux condenser.
-
Add 3-methyl-1-phenylbutan-1-one (1 equivalent) to the suspension.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the black CuBr₂ and the formation of white CuBr.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the copper salts.
-
Wash the filter cake with additional chloroform.
-
Combine the filtrates and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography if necessary.
Caption: General experimental workflow for the synthesis of 2-Bromo-3-methyl-1-phenylbutan-1-one.
Conclusion
The successful high-yield synthesis of 2-Bromo-3-methyl-1-phenylbutan-1-one is achievable through several reliable methods. The choice of brominating agent—be it elemental bromine, N-bromosuccinimide, or copper(II) bromide—will depend on the specific requirements of the laboratory in terms of safety, cost, and scale. By understanding the underlying acid-catalyzed enolization mechanism and carefully controlling the reaction parameters as outlined in the provided protocols, researchers can confidently and efficiently produce this valuable synthetic intermediate.
References
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King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461. [Link]
-
Kochi, J. K. (1955). The Mechanism of the Bromination of Ketones with Cupric Bromide. Journal of the American Chemical Society, 77(20), 5274–5278. [Link]
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Tanemura, K., et al. (2004). A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. Chemical Communications, (5), 550-551. [Link]
-
PubChem. (n.d.). 2-Bromo-3-methyl-1-phenylbutan-1-one. National Center for Biotechnology Information. Retrieved March 13, 2026, from [Link]
- Adhikari, M., & Samant, S. D. (2002). Ultrasound promoted α-bromination of acetophenones with NBS catalyzed by p-toluenesulfonic acid. Indian Journal of Chemistry - Section B, 41B(10), 2133-2135.
-
Tanemura, K., et al. (2004). A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. Chemical Communications, (5), 550-551. [Link]
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MacMillan, D. W. C., et al. (2013). A Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. Journal of the American Chemical Society, 135(43), 16074–16077. [Link]
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Zhang, Y., et al. (2014). Efficient and selective α-bromination of carbonyl compounds with N-bromosuccinimide under microwave irradiation. Arabian Journal of Chemistry, 7(5), 767-771. [Link]
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PubChem. (n.d.). 2-Bromo-3-methyl-1-phenylbutan-1-one. National Center for Biotechnology Information. Retrieved March 13, 2026, from [Link]
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Green Chemistry Approaches to Synthesizing 2-Bromo-3-methyl-1-phenylbutan-1-one: A Comprehensive Application Note
Executive Summary
The synthesis of 2-Bromo-3-methyl-1-phenylbutan-1-one (an α -bromoisovalerophenone derivative) is a critical transformation in organic synthesis, yielding a highly reactive electrophilic intermediate used extensively in the development of pharmaceuticals and advanced materials. Historically, the α -bromination of aryl alkyl ketones relied on hazardous molecular bromine ( Br2 ) dissolved in toxic, volatile organic compounds (VOCs) such as carbon tetrachloride or glacial acetic acid.
In alignment with modern sustainability mandates, this application note details field-proven, green chemistry protocols for this transformation. By leveraging in-situ oxidant generation, benign solvent systems, and organocatalysis, researchers can achieve high regioselectivity and atom economy while eliminating the severe safety risks associated with traditional halogenation.
Mechanistic Causality & Reaction Dynamics
To optimize a green protocol, one must first understand the mechanistic causality of the reaction. The α -bromination of 3-methyl-1-phenylbutan-1-one is governed by a keto-enol tautomerization pathway.
-
Enolization (The Rate-Limiting Step): Under acidic conditions, the carbonyl oxygen of the isovalerophenone precursor is protonated. This lowers the pKa of the adjacent α -proton, facilitating its removal by a weak base (often the solvent) to form an electron-rich enol tautomer 1.
-
Electrophilic Capture: The nucleophilic double bond of the enol attacks the electrophilic bromine species ( Br+ or a polarized Brδ+−Xδ− bond).
-
Regioselectivity & Causality of Green Reagents: The fundamental flaw of using liquid Br2 is its high concentration, which can lead to over-bromination (dibromination) or unwanted electrophilic aromatic substitution on the phenyl ring. Green reagents—such as N-Bromosuccinimide (NBS) or in-situ generated HOBr via NaBr/H2O2 —solve this by maintaining a low, steady-state concentration of active bromine in the reaction mixture, thereby strictly driving the kinetic preference toward mono- α -bromination 2.
Comparative Analysis of Green Synthetic Routes
The following table summarizes the quantitative performance metrics of various green bromination strategies compared to the traditional baseline.
| Method / Pathway | Reagents | Solvent System | Yield (%) | E-Factor | Reaction Time | Safety & Environmental Profile |
| Traditional (Baseline) | Br2 (liquid) | CCl4 or AcOH | 80 - 85% | > 15 | 2 - 4 h | High Hazard: Corrosive, toxic VOCs, severe vapor risk. |
| Aqueous Oxidation | NaBr / H2O2 | Water ("On-Water") | 90 - 94% | < 5 | 1 - 2 h | Excellent: Benign byproducts ( H2O ), no VOCs, cheap salts. |
| Organo-Mediated | NBS / NH4OAc | Ethyl Acetate | 88 - 92% | < 8 | 2 - 3 h | Good: Solid reagent, Class 3 (low toxicity) solvent, mild. |
| Electrochemical | NaBr / e− | Biphasic ( H2O /EtOAc) | 85 - 89% | < 3 | 3 - 5 h | Excellent: Reagent-free oxidation, highly scalable, zero-waste. |
Data synthesized from modern green bromination literature and electrochemical biphasic studies 34.
Strategic Workflow for Green Bromination
Logical workflow for the green alpha-bromination of isovalerophenone.
Self-Validating Experimental Protocols
Protocol A: Aqueous In-Situ Oxidation ( NaBr/H2O2 )
This protocol utilizes the "on-water" hydrophobic effect. Because the organic ketone is insoluble in water, it forms microscopic droplets. The reaction occurs rapidly at the phase boundary, driven by the in-situ generation of hypobromous acid ( HOBr ) and molecular bromine from benign sodium bromide and hydrogen peroxide 3.
Reagents:
-
3-methyl-1-phenylbutan-1-one: 10 mmol (1.62 g)
-
Sodium Bromide ( NaBr ): 11 mmol (1.13 g)
-
Hydrogen Peroxide ( H2O2 , 30% aq): 12 mmol (~1.2 mL)
-
Sulfuric Acid ( H2SO4 , 1M aq): 1 mmol (1 mL) - Enolization Catalyst
-
Distilled Water: 20 mL
Step-by-Step Methodology:
-
System Initialization: Charge a 50 mL round-bottom flask equipped with a magnetic stir bar with 20 mL of distilled water and 1.62 g of 3-methyl-1-phenylbutan-1-one. The mixture will be biphasic.
-
Catalyst & Halide Addition: Add 1.13 g of NaBr and 1 mL of 1M H2SO4 . Stir vigorously (800+ RPM) to maximize the interfacial surface area of the organic droplets.
-
Oxidant Dosing (Self-Validating Step): Mount a syringe pump and add the 30% H2O2 dropwise over 30 minutes.
-
Causality & Validation: As H2O2 oxidizes the bromide ions, the aqueous phase will transiently turn pale yellow/orange, indicating the successful generation of active bromine. As the enol tautomer rapidly consumes the electrophile, the solution will decolorize. A persistent orange color indicates the oxidant is being added faster than the enolization rate.
-
-
Maturation: Stir at room temperature for 1.5 hours. Monitor completion via TLC (Hexane:EtOAc 9:1; UV active).
-
Green Extraction & Workup: Extract the product using Ethyl Acetate (2 x 15 mL). Wash the combined organic layers with saturated Na2S2O3 (10 mL) to quench any unreacted peroxides/bromine, followed by brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the target α -bromoketone.
Protocol B: Organo-Mediated Bromination (NBS in Ethyl Acetate)
For laboratories preferring a monophasic system without aqueous oxidants, N-Bromosuccinimide (NBS) paired with a mild ammonium acetate catalyst in a Class 3 green solvent (Ethyl Acetate) provides exceptional regiocontrol 2.
Reagents:
-
3-methyl-1-phenylbutan-1-one: 10 mmol (1.62 g)
-
N-Bromosuccinimide (NBS): 10.5 mmol (1.87 g)
-
Ammonium Acetate ( NH4OAc ): 1 mmol (0.077 g) - Catalyst
-
Ethyl Acetate (EtOAc): 20 mL
Step-by-Step Methodology:
-
Substrate Dissolution: Dissolve 1.62 g of the ketone in 20 mL of EtOAc in a 50 mL flask.
-
Catalytic Activation: Add 0.077 g of NH4OAc and stir for 5 minutes. Causality: The acetate ion acts as a mild base to facilitate the removal of the α -proton, accelerating enolization without requiring harsh mineral acids.
-
Controlled Halogenation (Self-Validating Step): Add the NBS (1.87 g) in four equal portions over 20 minutes.
-
Causality & Validation: NBS is largely insoluble in EtOAc initially but will gradually dissolve as it reacts. The reaction mixture will warm slightly (exothermic) and take on a faint yellow tint. The precipitation of succinimide (a white byproduct) serves as a visual confirmation of reaction progress.
-
-
Maturation: Stir at room temperature for 2 to 3 hours until TLC indicates the disappearance of the starting material.
-
Aqueous Wash: Add 15 mL of distilled water to the flask and stir vigorously for 5 minutes. Causality: Succinimide is highly water-soluble, allowing it to be completely partitioned into the aqueous layer, leaving the pure product in the EtOAc layer.
-
Isolation: Separate the phases, wash the organic layer with brine, dry over Na2SO4 , and concentrate in vacuo.
Quality Control & Troubleshooting
-
Over-bromination (Dibromination): If GC-MS or NMR indicates the presence of 2,2-dibromo-3-methyl-1-phenylbutan-1-one, it is due to an excess localized concentration of the brominating agent. Ensure vigorous stirring (Protocol A) or slower addition of NBS (Protocol B).
-
Sluggish Reaction: If the reaction stalls, the enolization rate is too slow. Verify the presence and viability of the acid/base catalyst. In Protocol A, a slight increase in H2SO4 concentration will accelerate the tautomerization.
References
-
Benchchem Technical Support Team. Application Notes and Protocols: A Step-by-Step Guide to the Alpha-Bromination of Ketones. Benchchem. 1
-
Engineered Science Publisher. Modern Approaches to Green Bromination for a Sustainable Future. ES Publisher.3
-
Smolecule. Green Chemistry Approaches for Scalable Synthesis: Side-Chain Bromination Techniques. Smolecule. 2
-
Scribd / Journal of Applied Electrochemistry. Catalyst-free α-bromination of acetophenones by two-phase electrolysis. Scribd. 4
Sources
Technical Support Center: Synthesis of 2-Bromo-3-methyl-1-phenylbutan-1-one
Welcome to the technical support center for the synthesis of 2-Bromo-3-methyl-1-phenylbutan-1-one (CAS 50735-03-0).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding this important synthetic transformation. As a versatile intermediate in organic synthesis, optimizing the preparation of this α-bromo ketone is crucial for the successful development of more complex molecules.[1][4]
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions based on established chemical principles.
Q: Why is my reaction yield for the α-bromination of 3-methyl-1-phenylbutan-1-one consistently low?
A: Low yield is a common issue that can stem from several factors, from reagent quality to reaction kinetics. Here are the primary areas to investigate:
-
Incomplete Reaction: The conversion of the starting material may be stalling.
-
Cause: Insufficient reaction time or suboptimal temperature. The rate-determining step in acid-catalyzed bromination is the formation of the enol intermediate.[4] If the energy of activation is not met, the reaction will proceed slowly or not at all.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[1][5] If the starting material spot persists, consider increasing the reaction temperature moderately or extending the reaction time. For N-Bromosuccinimide (NBS) reactions with acyclic ketones, heating to around 80 °C in a solvent like carbon tetrachloride may be necessary.[6][7]
-
-
Poor Reagent Quality:
-
Cause: The brominating agent may have degraded, or the starting ketone could be impure. NBS, for instance, can decompose over time. Solvents must be anhydrous, as water can interfere with the reaction.
-
Solution: Use freshly opened or purified reagents. Ensure solvents are properly dried before use. It is good practice to distill the starting ketone if its purity is questionable.[8]
-
-
Side Reactions:
-
Cause: The formation of unintended byproducts consumes the starting material and complicates purification. The most common side reactions are polybromination and, under certain conditions, aromatic ring bromination.[5][9]
-
Solution: To minimize the formation of the dibrominated product, use a precise stoichiometry, typically with only a slight excess of the brominating agent (e.g., 1.0 to 1.1 equivalents).[1][5] Add the brominating agent slowly and with efficient stirring to avoid localized high concentrations.
-
-
Product Degradation:
-
Cause: α-bromo ketones can be unstable and may decompose during a lengthy workup or purification process, especially in the presence of base or heat.[10] Elimination of HBr to form an unsaturated ketone is a possible degradation pathway.[11]
-
Solution: Perform the workup promptly once the reaction is complete. Use mild conditions, such as washing with a cold, dilute sodium bicarbonate solution, and avoid excessive heat during solvent evaporation.[8] Purification via column chromatography should be performed efficiently.
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for diagnosing the cause of low yield.
Caption: A decision tree for troubleshooting low yield in α-bromination.
Q: I am observing multiple products, particularly a di-brominated species. How can I improve the selectivity for mono-bromination?
A: Achieving high selectivity for the mono-brominated product is a common challenge. The formation of a 2,2-dibromo-3-methyl-1-phenylbutan-1-one byproduct is a primary concern.[5]
-
Stoichiometric Control: This is the most critical factor.
-
Reaction Conditions:
-
Cause: The first bromination makes the remaining α-proton more acidic, but the electron-withdrawing effect of the bromine can slow the rate of the second enolization under acidic conditions. However, with reactive reagents or harsh conditions, this selectivity can be lost.
-
Solution: Add the brominating agent dropwise at a controlled temperature (e.g., 0-10 °C for Br₂) to maintain control over the reaction.[1][8] Using a milder or more selective reagent like Copper(II) bromide (CuBr₂) can significantly improve selectivity for mono-bromination, as it often reacts in a heterogeneous system and can be used in stoichiometric amounts.[12][13][14]
-
-
Catalyst Choice:
-
Cause: The type of catalyst can influence the reaction pathway. While acid catalysis is common for enol formation, other catalysts can offer better control.
-
Solution: Using ammonium acetate as a neutral catalyst with NBS has been shown to provide excellent yields of α-monobrominated ketones with minimal dibromo derivatives.[7]
-
Troubleshooting Summary Table
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Reagent degradation; Side reactions; Product instability during workup. | Monitor via TLC; Increase temperature/time; Use fresh, pure reagents; Control stoichiometry; Use milder workup conditions. |
| Dibromination | Excess brominating agent; High local concentration of reagent; Extended reaction time. | Use 1.0-1.1 equivalents of brominating agent; Add reagent slowly with vigorous stirring; Monitor reaction and stop upon consumption of starting material.[5][7] |
| Aromatic Ring Bromination | Use of strong Lewis acid catalysts (e.g., FeBr₃, AlCl₃); High temperatures. | Avoid Lewis acids intended for electrophilic aromatic substitution. Use acid catalysis (e.g., HBr, AcOH) or radical initiators (with NBS).[9][15] |
| Reaction Fails to Initiate | Poor quality catalyst or initiator; Temperature too low; Inactive reagents. | Ensure catalyst is active; Use fresh radical initiator (e.g., AIBN) if applicable; Gently warm the reaction mixture. |
Part 2: Frequently Asked Questions (FAQs)
Q: What are the most common methods for synthesizing 2-Bromo-3-methyl-1-phenylbutan-1-one?
A: The synthesis is a classic example of α-bromination of a ketone. The primary methods involve reacting the precursor, 3-methyl-1-phenylbutan-1-one, with an electrophilic bromine source. The choice of reagent is critical and depends on factors like scale, safety, and desired selectivity.
Comparison of Common Brominating Agents
| Brominating Agent | Typical Conditions | Advantages | Disadvantages |
| Molecular Bromine (Br₂) | Acetic acid or CH₂Cl₂ solvent, often with HBr catalyst.[1][15] | Inexpensive and highly reactive. | Highly toxic, corrosive, and difficult to handle; can lead to over-bromination if not carefully controlled.[5] |
| N-Bromosuccinimide (NBS) | CCl₄ or CH₂Cl₂ solvent; requires acid catalyst (e.g., NH₄OAc) or radical initiator (e.g., AIBN).[6][7] | Solid, easier, and safer to handle than Br₂; often provides better selectivity.[7] | More expensive than Br₂; reaction may require initiation by light or heat. |
| Copper(II) Bromide (CuBr₂) | Refluxing in a solvent mixture like chloroform-ethyl acetate.[12][13][14] | Highly selective for mono-bromination; byproducts are easily filtered off.[13][14] | Requires stoichiometric amounts; reaction is often heterogeneous. |
Q: Can you explain the reaction mechanism for the acid-catalyzed α-bromination of 3-methyl-1-phenylbutan-1-one?
A: Certainly. The reaction proceeds through an enol intermediate, which is the key nucleophile. The acid serves as a catalyst to accelerate the formation of this enol.[4][15]
-
Protonation of the Carbonyl: The carbonyl oxygen is protonated by the acid catalyst (e.g., HBr). This makes the carbonyl carbon more electrophilic and increases the acidity of the α-protons.
-
Keto-Enol Tautomerism: A base (like the solvent or the conjugate base of the acid) removes a proton from the α-carbon (the carbon at position 2). This is the rate-determining step and results in the formation of a nucleophilic enol.[4]
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic bromine (e.g., from Br₂), forming a new C-Br bond at the α-position.
-
Deprotonation: The protonated carbonyl is deprotonated to regenerate the carbonyl group and release the acid catalyst, yielding the final α-bromo ketone product.
Acid-Catalyzed Bromination Mechanism
Caption: General mechanism for acid-catalyzed α-bromination of a ketone.
Q: What are the critical safety precautions I should take during this synthesis?
A: Safety is paramount, as this reaction involves hazardous materials.
-
Brominating Agents: Molecular bromine (Br₂) is highly toxic, volatile, and causes severe chemical burns. Always handle it in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty gloves.[5] NBS is less hazardous but is still an irritant.
-
Solvents: Many solvents used (e.g., chloroform, carbon tetrachloride) are toxic and/or carcinogenic. Ensure proper ventilation and handling procedures are followed.
-
Byproducts: The reaction generates hydrogen bromide (HBr) gas, which is corrosive and a respiratory irritant. The reaction setup should include a gas trap (e.g., a tube leading to a beaker with a sodium bicarbonate solution) to neutralize the HBr evolved.[14]
-
Product: The product, 2-Bromo-3-methyl-1-phenylbutan-1-one, is an α-bromo ketone. This class of compounds is typically lachrymatory (tear-inducing) and alkylating agents, meaning they are irritants and should be handled with care.[3][14]
References
-
Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]
-
Copper(II) bromide. Wikipedia. [Link]
-
Alpha Bromination: Organic Chemistry Study Guide. Fiveable. [Link]
-
A Mild and Efficient Procedure for a-Bromination of Ketones Using N-Bromosuccinimide Catalyzed by Ammonium Acetate. ResearchGate. [Link]
-
Selective Bromination with Copper(II). Scribd. [Link]
-
Unsaturated ketones via copper(II) bromide mediated oxidation. Baxendale Group Research. [Link]
-
Regioselective α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide in the Presence of Montmorillonite K-10 Clay: A Simple and Efficient Method. Taylor & Francis Online. [Link]
-
A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. Royal Society of Chemistry. [Link]
-
Ru (III) Catalyzed Oxidation of Aliphatic Ketones by N-Bromosuccinimide in Aqueous Acetic Acid: A Kinetic Study. PMC. [Link]
-
BROMINATION OF UNSYMMETRICAL KETONES WITH CUPRIC BROMIDE. PRODUCT DEPENDENCE ON REACTION CONDITIONS. Organic Preparations and Procedures International. [Link]
-
Synthetic Access to Aromatic α-Haloketones. PMC. [Link]
-
Selective Bromination with Copper(II) Bromide. American Chemical Society. [Link]
-
α-Bromoketone synthesis by bromination. Organic Chemistry Portal. [Link]
-
Troubleshooting: About. University of Rochester Chemistry. [Link]
-
Master Organic Reactions | Step-by-Step Problem Solving Guide. YouTube. [Link]
-
Undergraduate Organic Synthesis Guide. Paul Bracher's Group. [Link]
-
Organic Synthesis Problems and Solutions. Scribd. [Link]
-
The major product formed when 2-bromo-3-methyl-1-phenyl butane is treated with alcoholic KOH is. Vaia. [Link]
-
Struggling with Synthesis? This ONE Hack Changes Everything!. YouTube. [Link]
-
2-bromo-1-phenyl-1-butanone. Chemical Synthesis Database. [Link]
-
1-bromo-3-methyl-2-butanone. Organic Syntheses. [Link]
-
2-Bromo-3-methyl-1-phenylbutan-1-one. PubChem. [Link]
-
Preparation of 2-bromo-3-methylbutanoyl bromide. PrepChem.com. [Link]
-
Determined Mechanism for the Formation of 2-bromo-3-methylbutane. Carroll College. [Link]
-
Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]
-
Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. [Link]
-
Reaction of bromine with phenyl-substituted tertiary alcohols. Royal Society of Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. 2-Bromo-3-methyl-1-phenylbutan-1-one | C11H13BrO | CID 10857618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tandfonline.com [tandfonline.com]
- 11. vaia.com [vaia.com]
- 12. Copper(II) bromide - Wikipedia [en.wikipedia.org]
- 13. scribd.com [scribd.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting impurities in 2-Bromo-3-methyl-1-phenylbutan-1-one crystallization
Welcome to the technical support center for the crystallization of 2-Bromo-3-methyl-1-phenylbutan-1-one (CAS 50735-03-0). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this key synthetic intermediate. The following information is curated from established crystallization principles and specific knowledge of α-bromo ketones to address common challenges encountered in the laboratory.
Troubleshooting Guide
This section addresses specific problems you may encounter during the crystallization of 2-Bromo-3-methyl-1-phenylbutan-1-one.
Issue 1: The Product Has Oiled Out Instead of Crystallizing
Symptoms: An immiscible liquid or oil separates from the cooling solution instead of solid crystals.
Causality & Solution:
"Oiling out" is a common issue in crystallization and can be caused by several factors.[1]
-
High Solute Concentration: If the solution is too concentrated, the compound may separate from the solution above its melting point.
-
Solution: Re-heat the mixture to dissolve the oil, add a small amount of additional solvent to decrease the concentration, and then allow it to cool slowly.[2]
-
-
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging themselves into an ordered crystal lattice, leading to the formation of an oil.[1]
-
Solution: Insulate the crystallization flask to slow down the cooling process. You can place it on a cork ring or wrap it in glass wool. A programmable cooling bath can also be used for precise temperature control.[1]
-
-
Presence of Impurities: Impurities can interfere with crystal lattice formation and promote oiling out.[1]
-
Solution: If the crude product is significantly impure, consider a preliminary purification step, such as column chromatography, before attempting crystallization.
-
-
Inappropriate Solvent Choice: The boiling point of the solvent might be too high relative to the melting point of the compound.
-
Solution: Select a solvent or a solvent system with a lower boiling point. A good crystallization solvent should dissolve the compound when hot but have low solubility when cold.[3]
-
Issue 2: No Crystals are Forming, Even After Extended Cooling
Symptoms: The solution remains clear and no solid precipitates, even after cooling in an ice bath.
Causality & Solution:
The failure of crystals to form is often due to either excessive solvent or issues with nucleation.
-
Too Much Solvent: If an excessive amount of solvent is used, the solution may not become supersaturated upon cooling, preventing crystallization.[2]
-
Solution: Gently heat the solution to evaporate some of the solvent. A rule of thumb is to start by reducing the volume by about half.[2] Allow the solution to cool again slowly. You can test for saturation by dipping a glass rod into the solution and allowing the solvent to evaporate; a solid residue indicates a supersaturated solution.[4]
-
-
Inhibition of Nucleation: Crystal growth requires an initial nucleation site. If the solution is very clean and the flask is smooth, spontaneous nucleation may be hindered.
-
Solution: Induce crystallization by:
-
Scratching: Gently scratch the inside of the flask at the air-solvent interface with a glass rod. The microscopic scratches on the glass can provide a surface for nucleation.[1]
-
Seeding: If you have a small crystal of pure 2-Bromo-3-methyl-1-phenylbutan-1-one, add it to the cooled solution. This "seed crystal" will act as a template for further crystal growth.[3]
-
-
Issue 3: The Crystallized Product is Colored
Symptoms: The resulting crystals have a yellow or brown tint, indicating the presence of impurities.
Causality & Solution:
Colored impurities are common in bromination reactions.
-
Residual Bromine or Acidic Byproducts: The bromination reaction may leave behind colored impurities.
-
Solution:
-
Charcoal Treatment: Dissolve the impure crystals in a suitable hot solvent. Add a small amount of activated charcoal (about 1-2% of the solute weight) to the hot solution and swirl. The activated charcoal will adsorb the colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the charcoal. This step must be done rapidly to prevent premature crystallization in the filter funnel.[3]
-
Recrystallization: Allow the hot, decolorized filtrate to cool slowly to form pure, colorless crystals.
-
-
Issue 4: The Final Product Has a Low Melting Point and Broad Melting Range
Symptoms: The melting point of the purified product is lower than the literature value and melts over a wide temperature range, indicating the presence of impurities.
Causality & Solution:
This is a clear sign of an impure final product. The most likely impurities are the starting material (3-Methyl-1-phenylbutan-1-one) or isomeric byproducts.
-
Incomplete Reaction: The bromination reaction may not have gone to completion, leaving unreacted starting material.
-
Solution: A second recrystallization is often necessary. The solubility profiles of the desired product and the starting material may be different enough to allow for separation with a carefully chosen solvent system.
-
-
Formation of Isomers: While the desired product is the α-bromo ketone, other isomers can form during the reaction.
-
Solution: Careful selection of the recrystallization solvent is crucial. You may need to screen several solvents or solvent pairs to find a system that selectively crystallizes the desired product, leaving the isomeric impurities in the mother liquor.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of 2-Bromo-3-methyl-1-phenylbutan-1-one?
Finding the ideal solvent often requires some experimentation. A good starting point is to test the solubility of your crude product in a range of solvents with varying polarities. For α-bromo ketones, common solvents to try include:
-
Single Solvents: Ethanol, methanol, isopropanol, hexane, or toluene.
-
Solvent Pairs: If no single solvent is ideal, a solvent pair can be effective. This typically involves a "good" solvent in which the compound is soluble and a "poor"solvent in which it is less soluble.[5] Common pairs include ethanol/water, acetone/water, or ethyl acetate/hexane.
Q2: How can I improve the yield of my crystallization?
To maximize your yield:
-
Use the minimum amount of hot solvent required to fully dissolve your compound.[1]
-
After initial crystal formation at room temperature, cool the flask in an ice bath to maximize the precipitation of the product.[1]
-
Be cautious not to cool too quickly, as this can trap impurities.[4]
Q3: My crystals are very fine needles. How can I get larger crystals?
The formation of very small crystals is often a result of rapid crystallization.[4] To encourage the growth of larger crystals, slow down the cooling process. Ensure the flask is well-insulated and allow it to cool to room temperature undisturbed before moving it to an ice bath. Using a slightly larger volume of solvent can also help slow down crystal growth.[4]
Q4: What are the expected impurities from the synthesis of 2-Bromo-3-methyl-1-phenylbutan-1-one?
The primary impurities to be aware of are:
-
Unreacted Starting Material: 3-Methyl-1-phenylbutan-1-one.
-
Dibrominated Products: Impurities where two bromine atoms have been added to the molecule.
-
Regioisomers: Bromination at other positions on the molecule.
-
Elimination Products: Under basic conditions or at elevated temperatures, elimination of HBr can occur to form an alkene.[6]
Experimental Protocols
Standard Recrystallization Protocol
-
Solvent Selection: Choose an appropriate solvent or solvent pair based on preliminary solubility tests.
-
Dissolution: Place the crude 2-Bromo-3-methyl-1-phenylbutan-1-one in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring or swirling. Continue to add small portions of the hot solvent until the solid has just completely dissolved.[5]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Allow the crystals to air dry on the filter paper or dry them in a desiccator.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Compound | 2-Bromo-3-methyl-1-phenylbutan-1-one | C₁₁H₁₃BrO, Molar Mass: 241.12 g/mol [7] |
| Cooling Rate | Slow and controlled | Promotes the formation of large, pure crystals.[1] |
| Solvent Volume | Minimum amount of hot solvent | Maximizes yield by ensuring the solution becomes supersaturated upon cooling.[1] |
| Seeding | 1-2 small crystals | Induces crystallization when spontaneous nucleation is difficult.[3] |
| Charcoal Amount | 1-2% of solute weight | Effectively removes colored impurities without significant product loss.[3] |
Visualizing the Troubleshooting Process
The following diagram illustrates a decision-making workflow for troubleshooting common crystallization issues.
Caption: Troubleshooting workflow for crystallization issues.
References
Sources
Advanced Technical Support Center: Optimizing Reaction Time for 2-Bromo-3-methyl-1-phenylbutan-1-one Formulation
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the kinetic bottlenecks and selectivity challenges encountered during the formulation of 2-Bromo-3-methyl-1-phenylbutan-1-one (α-bromoisovalerophenone). This compound is a critical precursor in complex organic synthesis and pharmaceutical drug development.
The primary synthetic route involves the α-bromination of 3-methyl-1-phenylbutan-1-one (isovalerophenone)[1]. The fundamental challenge for researchers lies in accelerating the reaction time without compromising regioselectivity or promoting over-bromination. This guide provides field-proven protocols, mechanistic insights, and troubleshooting steps to optimize your workflow.
Section 1: Mechanistic Workflow & Reaction Time Determinants
To optimize reaction time, one must understand the governing kinetics. The α-bromination of enolizable ketones under acidic conditions is dictated by the rate of enolization. Protonation of the carbonyl oxygen lowers the activation energy required to remove the α-proton, forming the nucleophilic enol intermediate.
Because this enolization is the rate-determining step (RDS) , optimizing the acid catalyst concentration directly dictates the overall reaction time. Once the enol is formed, electrophilic attack by the brominating agent (e.g., Br2 ) is nearly instantaneous.
Mechanistic pathway of isovalerophenone α-bromination highlighting the rate-determining step.
Section 2: Step-by-Step Optimized Experimental Protocols
Every protocol below is designed as a self-validating system. Do not proceed to subsequent steps without confirming the success of the current step via the recommended analytical checks.
Protocol A: Standard Acid-Catalyzed Bromination (Optimized for 2–4 Hours)
This is the classical approach, optimized to balance yield and time using standard molecular bromine[1].
-
Substrate Preparation : Dissolve 1.0 equivalent of 3-methyl-1-phenylbutan-1-one in strictly anhydrous dichloromethane (DCM) (approx. 5 mL/mmol).
-
Catalysis Initiation : Add a catalytic amount of 33% HBr in acetic acid (0.05 equivalents) to the stirring solution.
-
Causality: Relying on the HBr generated in situ as a byproduct causes a long induction period. Introducing the acid catalyst pre-forms the enol intermediate, eliminating this lag and drastically reducing the overall reaction time.
-
-
Bromine Addition : Cool the reaction vessel to 0–5 °C using an ice bath. Dropwise, add 1.05 equivalents of Br2 dissolved in DCM over 30 minutes.
-
Causality: Maintaining low temperatures suppresses radical side-reactions and prevents aliphatic bromination at the tertiary carbon of the isobutyl group.
-
-
Reaction Monitoring : Stir the mixture for 2 to 4 hours. Monitor via TLC (Hexanes/Ethyl Acetate 9:1) using UV visualization. The reaction is self-validating when the distinct red-brown color of the bromine dissipates rapidly upon each drop, indicating active consumption.
-
Quenching & Workup : Once the starting material is consumed, immediately quench with saturated aqueous sodium thiosulfate ( Na2S2O3 ) to neutralize unreacted bromine. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Protocol B: Accelerated Bromination using BDMS (Optimized for <30 Minutes)
For rapid throughput, Bromodimethylsulfonium bromide (BDMS) serves as a highly efficient, regioselective brominating agent[2].
-
Substrate Preparation : Dissolve 1.0 equivalent of 3-methyl-1-phenylbutan-1-one in DCM (5 mL/mmol).
-
Reagent Addition : Add 1.25 equivalents of solid BDMS directly to the stirred solution at room temperature (20–25 °C).
-
Incubation : Stir for 20–30 minutes.
-
Causality: BDMS acts as both a mild Lewis acid and a bromine source. This dual-action facilitates extremely rapid enolization and bromination without the need for strong external protic acids or harsh temperature variations[2].
-
-
Workup : Wash the reaction mixture with distilled water (2x 10 mL) to remove water-soluble sulfonium byproducts. Extract with DCM, dry over anhydrous Na2SO4 , and evaporate the solvent to yield the crude product.
Section 3: Troubleshooting Guide
Q: My reaction is taking longer than 6 hours and stalling at 70% conversion. How can I drive it to completion? A: Sluggish kinetics typically indicate insufficient enolization. If your DCM is not strictly anhydrous, trace water can hydrate the carbonyl, hindering enol formation. Solution: Ensure all solvents are anhydrous. Spike the stalled reaction with a catalytic amount of concentrated aqueous HBr or glacial acetic acid to forcefully re-initiate enolization.
Q: I am observing significant amounts of di-brominated byproducts when I try to speed up the reaction by heating. Why? A: Increasing the temperature accelerates both the desired mono-bromination and the undesired secondary bromination. Once the mono-bromo product is formed, its α-proton becomes more acidic due to the electron-withdrawing nature of the bromine atom. This makes it highly susceptible to further enolization and di-bromination at elevated temperatures. Solution: Keep the temperature strictly between 0–5 °C for Br2 protocols[1]. To speed up the reaction safely, increase the catalyst concentration, not the temperature.
Q: The product is oiling out instead of crystallizing during purification. Does reaction time affect this? A: Yes. Extended reaction times (leaving the reaction overnight) often lead to the formation of polymeric byproducts or degradation of the α-bromoketone. This lowers the purity of the crude mixture, preventing crystallization. Solution: Strictly adhere to the 2–4 hour window for Br2 or <30 minutes for BDMS. Quench the reaction immediately upon completion as indicated by TLC.
Section 4: Frequently Asked Questions (FAQs)
Q: Can I use N-Bromosuccinimide (NBS) instead of molecular bromine to alter the reaction time? A: Yes. NBS is safer to handle, but the reaction time can be highly variable (ranging from 1 to 12 hours) depending on the solvent and catalyst used. For the fastest NBS reaction, use a polar aprotic solvent like acetonitrile with a strong acid catalyst (e.g., p-toluenesulfonic acid).
Q: How does continuous flow chemistry impact the reaction time for this formulation? A: Transitioning from batch to continuous flow microreactors drastically reduces reaction time. The high surface-area-to-volume ratio in microreactors allows for near-instantaneous heat dissipation and superior mass transfer[3]. This allows you to run the bromination at slightly higher temperatures (e.g., 20 °C) without the risk of thermal runaway or di-bromination, effectively reducing the residence (reaction) time to under 5 minutes.
Q: Is Pyridine hydrobromide perbromide (PHPB) a viable alternative for optimizing time? A: PHPB is an excellent, weighable solid brominating agent. Studies on related acetophenone derivatives show that using PHPB at elevated temperatures (e.g., 90 °C) can drive the reaction to completion in exactly 3 hours[4]. However, for isovalerophenone, the tertiary hydrogen on the isobutyl group might be sensitive to high temperatures, so careful monitoring is advised.
Section 5: Quantitative Data Summary
The following table summarizes the comparative kinetic data for various bromination strategies to help you select the optimal route for your specific laboratory setup.
| Brominating Reagent | Catalyst / Additive | Solvent | Optimal Temp | Typical Reaction Time | Primary Advantage |
| Molecular Bromine ( Br2 ) | Catalytic HBr | DCM | 0–5 °C | 2–4 hours | High yield, highly cost-effective at scale[1]. |
| BDMS | None | DCM | 20–25 °C | 20–30 mins | Extremely fast, no external strong acid needed[2]. |
| PHPB | Acetic Acid | Acetic Acid | 90 °C | 3 hours | Easy-to-handle solid reagent, high conversion[4]. |
| Br2 (Flow Reactor) | None | DCM / MeOH | 20 °C | <5 mins | Superior mass transfer, instantly scalable[3]. |
References
-
A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS) | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:[Link]
-
Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC Source: nih.gov URL:[Link]
-
Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor - ResearchGate Source: researchgate.net URL:[Link]
Sources
- 1. 2-Bromo-3-methyl-1-phenylbutan-1-one | 50735-03-0 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 2-Bromo-3-methyl-1-phenylbutan-1-one during storage
Title: Technical Support Center: Troubleshooting Storage and Degradation of 2-Bromo-3-methyl-1-phenylbutan-1-one
Introduction Welcome to the Technical Support Center. This guide addresses the handling, storage, and troubleshooting of 2-Bromo-3-methyl-1-phenylbutan-1-one (also known as α-bromoisovalerophenone). As an α-bromoketone, this compound is highly reactive, making it a valuable synthetic intermediate for nucleophilic substitutions and cross-coupling reactions[1]. However, this same reactivity makes it inherently unstable and susceptible to rapid degradation if improperly stored.
Section 1: Core Degradation Mechanisms (The "Why")
Q1: Why does my 2-Bromo-3-methyl-1-phenylbutan-1-one turn from a pale liquid/solid to a dark brown oil over time? A1: The discoloration is the visual manifestation of an autocatalytic degradation cycle. α-Bromoketones are intrinsically unstable when exposed to light, atmospheric moisture, or residual acids[2].
-
Hydrolysis: Ambient moisture acts as a nucleophile, displacing the labile α-bromine to form an α-hydroxyketone and hydrobromic acid (HBr)[2].
-
Photolysis: UV and visible light can induce homolytic cleavage of the C–Br bond, generating radical species that further propagate decomposition.
-
Autocatalysis (The Causality of Darkening): The generated HBr acts as a potent acid catalyst, promoting aldol-type condensation and polymerization of the ketone molecules[2]. These conjugated polymeric byproducts strongly absorb visible light, causing the characteristic yellow-to-brown discoloration. Furthermore, thermal stress accelerates the release of carbon oxides and additional HBr[3].
Fig 1. Autocatalytic degradation pathways of α-bromoketones via light and moisture.
Section 2: Storage Protocols & Self-Validating Workflows (The "How")
Q2: What is the optimal storage protocol to ensure long-term stability? A2: To arrest the degradation pathways outlined above, the storage environment must strictly exclude light, moisture, and heat while keeping the compound away from strong oxidizing agents[3]. We recommend the following self-validating inert storage workflow.
Step-by-Step Inert Storage Protocol:
-
Drying: If the compound is in a solvent, ensure it is rigorously dried over anhydrous Na₂SO₄ or MgSO₄ to remove trace water before concentration.
-
Aliquoting: Divide the bulk material into single-use aliquots. This prevents repeated freeze-thaw cycles and limits atmospheric moisture exposure during retrieval.
-
Vial Selection: Transfer aliquots into clean, dry amber glass vials to block UV/visible light transmission.
-
Inert Gas Purging: Backfill the headspace of each vial with dry Argon or Nitrogen gas. Argon is preferred as it is heavier than air and forms a protective blanket over the compound.
-
Sealing: Seal the vials with PTFE-lined caps to prevent halogen degradation of standard rubber septa. Wrap the cap junction tightly with Parafilm.
-
Temperature Control: Store the sealed vials in a desiccator at -20°C [3].
Fig 2. Self-validating inert storage workflow for sensitive α-bromoketones.
Q3: How do different storage conditions quantitatively affect the shelf-life? A3: The table below summarizes the expected stability of 2-Bromo-3-methyl-1-phenylbutan-1-one under various environmental conditions.
Table 1: Storage Conditions and Expected Shelf-Life
| Storage Condition | Temperature | Atmosphere | Light Exposure | Expected Shelf-Life | Degradation Risk Level |
| Optimal (Recommended) | -20°C | Argon/N₂ | None (Amber Vial) | > 12 Months | Low |
| Standard Fridge | 4°C | Air (Sealed) | None (Amber Vial) | 3 - 6 Months | Moderate (Moisture risk) |
| Benchtop (Dark) | 20-25°C | Air | None | 2 - 4 Weeks | High (Thermal/Moisture) |
| Benchtop (Exposed) | 20-25°C | Air | Ambient Light | < 48 Hours | Critical (Photolysis) |
Section 3: Analytical Validation & Troubleshooting
Q4: How can I verify the integrity of my stored batch before a critical experiment? A4: Implement a self-validating analytical check. Do not rely solely on visual inspection, as early-stage hydrolysis may not immediately discolor the sample.
Table 2: Analytical Validation Parameters
| Analytical Method | Target Signal (Intact Compound) | Degradation Signal (Impurity) | Action Threshold |
| Visual Inspection | Pale yellow / Off-white | Brown / Dark oil | Re-purify immediately |
| TLC (Silica) | Single sharp spot (Rf ~0.6) | Baseline retention (Rf ~0.0) | >5% impurity: Re-purify |
| pH Test (Aq. Wash) | Neutral (pH ~7) | Highly Acidic (pH < 3) | Indicates HBr formation |
Q5: My batch has slightly degraded (yellowed/browned). Can it be rescued? A5: Yes, provided the degradation is not total. You can remove the autocatalytic HBr and baseline polymeric impurities using a rapid silica plug[2].
Step-by-Step Rescue Methodology (Silica Plug Filtration):
-
Preparation: Pack a short glass frit or column with 2-3 inches of standard silica gel.
-
Loading: Dissolve the degraded 2-Bromo-3-methyl-1-phenylbutan-1-one in a minimal amount of a non-polar solvent (e.g., Hexanes or Dichloromethane).
-
Elution: Pass the solution through the silica plug. The highly polar polymeric byproducts and HBr will remain trapped on the baseline of the silica[2].
-
Concentration: Wash the plug with 1-2 column volumes of the solvent. Collect the filtrate and concentrate it under reduced pressure (rotary evaporator) using a cool water bath (<30°C) to prevent thermal degradation.
-
Re-storage: Immediately subject the rescued compound to the Inert Storage Protocol outlined in Q2.
References
Sources
Technical Support Center: Synthesis of 2-Bromo-3-methyl-1-phenylbutan-1-one
Welcome to the technical support guide for the synthesis of 2-Bromo-3-methyl-1-phenylbutan-1-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying and minimizing common side reactions. Below, you will find a series of frequently asked questions and in-depth troubleshooting guides to enhance the yield and purity of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the α-bromination of 3-methyl-1-phenylbutan-1-one?
The primary side reactions encountered are polybromination (specifically dibromination at the α-carbon), elimination of HBr from the product to form an α,β-unsaturated ketone, and potential Favorskii rearrangement if basic conditions are inadvertently introduced during workup.[1][2] Acid-catalyzed conditions are generally employed to prevent polybromination, which is a more significant issue under basic conditions.[1][2]
Q2: Which brominating agent is superior for this synthesis: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?
For selective monobromination, N-Bromosuccinimide (NBS) is often the preferred reagent.[3][4] While elemental bromine is effective, its high reactivity can lead to over-bromination.[5] NBS is a solid that is easier and safer to handle than liquid bromine.[3] It provides a slow, controlled concentration of Br₂ in the reaction mixture, which is crucial for minimizing the formation of dibrominated byproducts.[6]
Q3: Why are acidic conditions recommended over basic conditions for this α-bromination?
Acid-catalyzed bromination proceeds through an enol intermediate.[4][7][8] The formation of this enol is the rate-determining step, and once formed, it reacts rapidly with bromine.[8][9] Critically, the introduction of an electron-withdrawing bromine atom at the α-position deactivates the product towards further enolization, thus suppressing a second bromination.[2]
In contrast, base-catalyzed halogenation proceeds via an enolate.[1][2] The resulting α-bromo ketone is more acidic at the α-position than the starting material, leading to faster formation of a second enolate and rapid subsequent bromination.[1] This makes it very difficult to stop the reaction at the monobrominated stage under basic conditions.[1][2]
Q4: What is the role of the solvent in this reaction?
Solvents like acetic acid or methanol are commonly used. Acetic acid can serve as both the solvent and the acid catalyst.[4][9] Chlorinated solvents like carbon tetrachloride have also been reported, particularly for NBS brominations.[10] The choice of solvent can influence reaction rates and selectivity. For instance, bromination in methanol can be highly regioselective for certain ketones.[11]
Troubleshooting Guide
This section addresses specific experimental issues and provides actionable solutions grounded in chemical principles.
Problem 1: Low Yield & Significant Presence of Dibrominated Byproduct (C₁₁H₁₂Br₂O)
-
Observation: LC-MS or ¹H NMR analysis of the crude product shows a significant peak corresponding to the dibrominated species alongside the desired monobrominated product.
-
Root Cause Analysis: This is the most common issue and typically points to excessive reactivity of the brominating agent or reaction conditions that favor polybromination.
-
Solutions:
Corrective Action Scientific Rationale Switch from Br₂ to NBS NBS provides a low, steady concentration of electrophilic bromine, preventing high local concentrations that can lead to a second bromination event before the initial product is fully consumed.[3][6] Control Stoichiometry Use a slight excess (1.05-1.1 equivalents) of the brominating agent. An insufficient amount will result in incomplete conversion, while a large excess dramatically increases the risk of dibromination. Slow Reagent Addition Add the brominating agent (especially Br₂) dropwise or portion-wise at a controlled temperature (e.g., 0-10 °C). This maintains a low instantaneous concentration of the electrophile. Ensure Acidic Conditions Confirm the presence of an acid catalyst (e.g., catalytic HBr or using acetic acid as a solvent). Acid catalysis ensures the reaction proceeds via the enol, which is self-inhibiting towards polybromination.[2]
Problem 2: Formation of an α,β-Unsaturated Ketone (3-Methyl-1-phenylbut-2-en-1-one)
-
Observation: ¹H NMR shows signals in the vinyl region (δ 6-8 ppm), and mass spectrometry indicates a product with a mass corresponding to the loss of HBr from the desired product.
-
Root Cause Analysis: The α-bromo ketone product can undergo elimination, particularly at elevated temperatures or in the presence of a base (even a weak one) during workup.[9]
-
Solutions:
Corrective Action Scientific Rationale Maintain Low Temperatures Conduct the reaction and workup at or below room temperature if possible. Heat provides the activation energy for the elimination pathway. Neutral or Acidic Workup Avoid basic washes (e.g., sodium bicarbonate) until the brominating agent is fully quenched and removed. If a basic wash is necessary, perform it quickly at low temperatures. Pyridine is a base often used intentionally to promote this elimination.[9] Prompt Purification Purify the crude product soon after the reaction is complete. Prolonged storage of the crude α-bromo ketone can lead to gradual decomposition via elimination.
Problem 3: Reaction Stalls or Fails to Reach Completion
-
Observation: TLC or LC-MS monitoring shows a significant amount of starting material (3-methyl-1-phenylbutan-1-one) remaining even after extended reaction times.
-
Root Cause Analysis: This typically indicates insufficient activation of the ketone towards enolization or a deactivated brominating agent.
-
Solutions:
Corrective Action Scientific Rationale Increase Acid Catalyst The formation of the enol is the rate-determining step and is acid-catalyzed.[8] A slight increase in the concentration of the acid catalyst (e.g., HBr, p-TsOH) can accelerate the reaction.[12][13] Check Reagent Quality Ensure the NBS is of high purity and has been stored properly. Old or improperly stored NBS can decompose. If using Br₂, ensure it has not been compromised by moisture. Moderate Temperature Increase While high temperatures can promote side reactions, a modest increase (e.g., from 0 °C to room temperature or 40 °C) can overcome the activation energy barrier without significantly increasing byproduct formation. Monitor closely by TLC.
Mechanistic Overview & Control Points
The selective synthesis hinges on controlling the formation and reaction of the enol intermediate.
Sources
- 1. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 2. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Efficient and selective α-bromination of carbonyl compounds with <i>N</i>-bromosuccinimide under microwave - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. CH 18: ENOLATES:NOTES [research.cm.utexas.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. A ketone undergoes acid-catalyzed bromination, acid-catalyzed chl... | Study Prep in Pearson+ [pearson.com]
- 13. orgosolver.com [orgosolver.com]
Technical Support Center: Temperature Control Optimization for 2-Bromo-3-methyl-1-phenylbutan-1-one Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded strategies for synthesizing 2-Bromo-3-methyl-1-phenylbutan-1-one (CAS 50735-03-0).
Because the substitution of an α-hydrogen with an electrophilic halogen is 1[1], precise thermal management is non-negotiable. Failure to control the reaction temperature leads to polybromination, aromatic ring halogenation, or dangerous thermal runaways. This guide bridges the gap between theoretical kinetics and practical benchtop execution.
Mechanistic Causality & Thermal Dynamics
To optimize temperature, we must first understand the causality of the reaction. The α-bromination of isovalerophenone under acidic conditions proceeds via a two-step mechanism: an initial acid-catalyzed enolization followed by the electrophilic attack of the enol by bromine[2].
The enolization is the rate-determining step and requires sufficient thermal energy to initiate[3]. However, the subsequent bromination step is intensely exothermic. If the reaction is run at elevated temperatures (e.g., >20 °C), the excess thermal energy overcomes the activation barrier for secondary enolization, leading to 4[4]. Conversely, running the entire reaction at 0 °C can cause unreacted bromine to pool, creating a severe risk of a runaway exotherm once initiation finally occurs.
Fig 1: Mechanistic pathway of isovalerophenone bromination and temperature-dependent outcomes.
Self-Validating Experimental Protocol
To balance the kinetic requirements of initiation with the safety requirements of the exotherm, this protocol utilizes a "split-temperature" approach. This protocol is self-validating: it requires a visual confirmation of chemical state before proceeding to hazardous steps.
Materials: Isovalerophenone (1.0 eq), Elemental Bromine (1.05 eq), Glacial Acetic Acid (10 volumes), 10% Aqueous Sodium Thiosulfate.
Step-by-Step Methodology:
-
Preparation: Dissolve isovalerophenone in glacial acetic acid within a jacketed reactor equipped with an overhead stirrer and an internal thermocouple. Maintain the initial temperature at 20 °C.
-
Initiation Checkpoint (Self-Validating Step): Add exactly 5% (0.05 eq) of the total bromine volume at 20 °C. Do not proceed until the characteristic red/brown color of the bromine completely discharges to a pale yellow. Causality: This visual cue validates that the rate-limiting enolization has occurred and the reaction has safely initiated, preventing dangerous reagent pooling.
-
Thermal Quenching: Immediately cool the reactor to 0–5 °C using a recirculating chiller or ice-water bath.
-
Controlled Dosing: Add the remaining 0.95 eq of bromine dropwise via an addition funnel over 2–3 hours. Continuously monitor the internal thermocouple. 1 until the cooling system recovers[1].
-
Maturation: Stir the mixture for an additional 1 hour at 5 °C to ensure complete conversion to the kinetic monobrominated product[4].
-
Quenching: Slowly pour the reaction mixture into a vigorously stirred solution of cold 10% aqueous sodium thiosulfate to neutralize any residual electrophilic bromine.
-
Workup: Extract the aqueous layer with dichloromethane (DCM), wash the organic phase with saturated NaHCO3 to remove acetic acid, dry over anhydrous Na2SO4, and5[5].
Quantitative Data: Thermal Parameters & Yield Outcomes
The following table summarizes the causal relationship between temperature ranges and reaction outcomes during the bromination of isovalerophenone.
| Temperature Range | Initiation Rate | Exotherm Risk | Target Yield (%) | Impurity Profile (e.g., Dibromination) |
| 0 - 5 °C (Constant) | Very Slow | High (Reagent Pooling) | 60 - 70% | Low, but high unreacted starting material |
| 20 °C (Initiation) → 5 °C | Fast | Low (Controlled) | 88 - 92% | Trace (< 2%) |
| 20 - 25 °C (Constant) | Fast | Moderate | 70 - 75% | Moderate (10 - 15% dibromination) |
| > 40 °C (Constant) | Very Fast | Low (Steady state) | < 50% | High polybromination & ring bromination |
Troubleshooting & FAQs
Q: Why does the reaction mixture experience a sudden, violent temperature spike during continuous bromine addition at 0 °C? A: This is a classic "delayed initiation" or "reagent pooling" scenario[1]. At 0 °C, the activation energy for the initial enolization is barely met. If bromine is added continuously, it accumulates in the reactor without reacting. Once a localized hotspot forms (often near the stirrer shaft) or the mixture slightly warms, the accumulated bromine reacts simultaneously, 3[3]. Solution: Always use the 20 °C Initiation Checkpoint described in the protocol to confirm the reaction has started before cooling the system.
Q: I am observing significant dibromination (e.g., 2,2-dibromo-3-methyl-1-phenylbutan-1-one). How do I kinetically trap the monobrominated product? A: Dibromination is a thermally driven side reaction. The introduction of the first electron-withdrawing bromine atom deactivates the α-carbon, meaning the second enolization requires more energy than the first. By4 after initiation, you deprive the system of the activation energy required for the second substitution, kinetically trapping the monobrominated target[4].
Q: Are there safer alternative reagents to elemental bromine (Br₂) that offer better thermal control? A: Yes. N-Bromosuccinimide (NBS) combined with an acid catalyst (e.g., p-toluenesulfonic acid) is a highly effective alternative.6, which naturally throttles the reaction rate, flattens the exothermic peak, and minimizes the risk of thermal runaway[6]. Additionally, 7 have been developed to improve yields and safety profiles[7].
Q: How does the choice of solvent impact the exotherm and temperature control? A: Glacial acetic acid is the industry standard because it acts as both a solvent and an acid catalyst, 2[2]. However, its relatively low heat capacity means it does not absorb exothermic shocks well. For larger scale-ups, using a co-solvent system like DCM/Acetic Acid can help; the refluxing of DCM (b.p. 39 °C) can act as an emergency thermal sink to prevent temperatures from exceeding 40 °C in a worst-case scenario.
References
-
Temperature control strategies for regioselective bromination. Benchchem.6
-
2-Bromo-3-methyl-1-phenylbutan-1-one | 50735-03-0. Benchchem.5
-
Effect of temperature on the selectivity of α-bromination of acetophenones. Benchchem.4
-
Technical Support Center: Managing Exothermic Reactions in Nitroaromatic Bromination. Benchchem.1
-
Chemical Reactivity. MSU Chemistry.3
-
Bromination of ketones under acidic vs basic conditions. ECHEMI.2
-
Synthetic Access to Aromatic α-Haloketones. PMC - NIH.7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Chemical Reactivity [www2.chemistry.msu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Bromo-3-methyl-1-phenylbutan-1-one | 50735-03-0 | Benchchem [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Selection for Enhanced Purity of 2-Bromo-3-methyl-1-phenylbutan-1-one
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Bromo-3-methyl-1-phenylbutan-1-one. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you enhance the purity of your compound through strategic solvent selection for recrystallization. Our approach is rooted in established chemical principles and practical laboratory experience to ensure you can confidently address challenges in your experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
My initial synthesis of 2-Bromo-3-methyl-1-phenylbutan-1-one has low purity. What are the likely impurities?
Understanding the potential impurities in your crude product is the first step toward effective purification. The synthesis of 2-Bromo-3-methyl-1-phenylbutan-1-one typically proceeds via the α-bromination of 3-methyl-1-phenylbutan-1-one[1]. Based on this reaction, you may encounter the following impurities:
-
Unreacted Starting Material: Incomplete bromination will leave residual 3-methyl-1-phenylbutan-1-one in your product.
-
Dibrominated Byproducts: Over-bromination can lead to the formation of 2,2-dibromo-3-methyl-1-phenylbutan-1-one.
-
Positional Isomers: Although less common, bromination at other positions on the molecule is possible.
-
Elimination Products: The presence of a base or elevated temperatures can lead to the elimination of HBr, forming unsaturated ketones[1].
-
Residual Reagents and Solvents: Impurities from the brominating agent (e.g., succinimide from NBS) or the reaction solvent may also be present[2].
A general workflow for addressing these impurities is outlined below:
Caption: General workflow for purification of 2-Bromo-3-methyl-1-phenylbutan-1-one.
How do I choose the best solvent for recrystallizing 2-Bromo-3-methyl-1-phenylbutan-1-one?
The ideal recrystallization solvent is one in which your target compound has high solubility at elevated temperatures and low solubility at lower temperatures. The principle of "like dissolves like" is a good starting point[3][4]. 2-Bromo-3-methyl-1-phenylbutan-1-one is a moderately polar molecule due to the ketone and bromo functional groups. Therefore, solvents of intermediate polarity are likely to be good candidates.
Solvent Screening Protocol:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
Add a few drops of a different solvent to each test tube.
-
Observe the solubility at room temperature.
-
If the compound is insoluble at room temperature, gently heat the test tube and observe if it dissolves.
-
If the compound dissolves when hot, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
The best single solvent is one that dissolves the compound when hot but not when cold.
| Solvent Class | Example Solvents | Expected Solubility of 2-Bromo-3-methyl-1-phenylbutan-1-one |
| Non-polar | Hexane, Heptane | Likely low solubility at all temperatures. |
| Moderately Polar | Toluene, Dichloromethane | May have good solubility, potentially too soluble even when cold. |
| Polar Aprotic | Acetone, Ethyl Acetate | Good candidates for dissolving the compound when hot. |
| Polar Protic | Ethanol, Methanol, Water | Ethanol and methanol are promising. Water is likely a poor solvent. |
Expert Insight: For α-bromoketones, alcohol-water mixtures are often effective. A patent for a similar synthesis mentions washing the crystallized product with a 50-80% ethanol-water solution, suggesting this mixture is a poor solvent for the product at low temperatures, which is ideal for washing but also indicates its potential as a component of a recrystallization solvent system[5][6][7].
I can't find a good single solvent. Should I use a mixed-solvent system?
Yes, a mixed-solvent system is an excellent alternative when a suitable single solvent cannot be found[8][9]. This typically involves a "good" solvent in which your compound is highly soluble and a "bad" or "anti-solvent" in which it is poorly soluble. The two solvents must be miscible.
Mixed-Solvent Selection Workflow:
Caption: Workflow for mixed-solvent recrystallization.
Recommended Mixed-Solvent Systems to Try:
-
Ethanol / Water
-
Acetone / Hexane
-
Ethyl Acetate / Heptane
-
Dichloromethane / Hexane
My compound is "oiling out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point[3]. This is a common problem when the solution is too concentrated or cools too quickly.
Troubleshooting "Oiling Out":
-
Reheat the Solution: Add more of the "good" solvent to the mixture to ensure the compound is fully dissolved.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can provide a nucleation site for crystal growth.
-
Seeding: Add a small crystal of the pure compound to the solution to induce crystallization.
-
Change Solvents: If the problem persists, you may need to choose a solvent with a lower boiling point.
My yield is very low after recrystallization. How can I improve it?
Low yield can be due to several factors. Here are some common causes and their solutions:
| Cause | Solution |
| Using too much solvent | Use the minimum amount of hot solvent necessary to dissolve your compound. |
| Premature crystallization | Ensure your filtration apparatus is pre-heated when performing a hot filtration to remove insoluble impurities. |
| Crystals lost during washing | Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Product is too soluble | The chosen solvent may be too good. Try a different solvent or a mixed-solvent system where the compound has lower solubility when cold. |
Pro-Tip: The liquid left after filtration (the mother liquor) may still contain a significant amount of your product. You can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. However, be aware that this second crop may be less pure than the first.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude 2-Bromo-3-methyl-1-phenylbutan-1-one in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration into a pre-warmed flask.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation[10][11].
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization and Isolation: Follow steps 3-6 from the single-solvent protocol.
References
- Recrystallization. (n.d.).
- 2-Bromo-3-methyl-1-phenylbutan-1-one | 50735-03-0. (n.d.). Benchchem.
- Application Note: Protocol for the Purification of 4'-Bromochalcone by Recrystalliz
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). [Video]. YouTube.
- How to choose a solvent for crystallization of an organic compound. (2018, November 13). Quora.
- Selection of recrystalliz
- CN101928208B - Method of synthesizing alpha-brominated ketone compound by hydrogen peroxide oxidizing and brominating method. (n.d.).
- recrystalliz
- CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. (n.d.).
- Crystallization. (n.d.).
- Experiment 9 — Recrystalliz
- CN101948374A - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. (n.d.).
- Two-Solvent Recrystalliz
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- 4. quora.com [quora.com]
- 5. CN101928208B - Method of synthesizing alpha-brominated ketone compound by hydrogen peroxide oxidizing and brominating method - Google Patents [patents.google.com]
- 6. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]
- 7. CN101948374A - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. ocw.mit.edu [ocw.mit.edu]
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- 11. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Efficient Removal of Unreacted Bromine from 2-Bromo-3-methyl-1-phenylbutan-1-one Batches
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the effective removal of unreacted bromine from the synthesis of 2-Bromo-3-methyl-1-phenylbutan-1-one. Proper quenching and removal of excess bromine are critical for product purity, stability, and downstream application success.
Introduction
The α-bromination of ketones, such as the synthesis of 2-Bromo-3-methyl-1-phenylbutan-1-one, is a fundamental transformation in organic synthesis.[1][2] These α-bromo ketones are valuable intermediates, often used in the synthesis of more complex molecules and pharmaceuticals due to the reactivity of the carbon-bromine bond.[2][3] However, these reactions often require an excess of a brominating agent, like molecular bromine (Br₂), to ensure complete conversion. The residual, unreacted bromine is a corrosive, toxic, and highly reactive impurity that must be thoroughly removed from the reaction mixture.[4] Failure to do so can lead to undesired side reactions, product degradation, and inaccurate analytical results.
This technical guide provides a comprehensive overview of common issues encountered during the workup of 2-Bromo-3-methyl-1-phenylbutan-1-one batches, along with proven troubleshooting strategies and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for quenching unreacted bromine?
A1: The most common methods involve the use of aqueous reducing agents that convert elemental bromine (Br₂) into colorless, water-soluble bromide salts (Br⁻).[5] These salts can then be easily separated from the organic product during an aqueous workup.[5][6] Widely used quenching agents include:
-
Sodium Thiosulfate (Na₂S₂O₃): A very common and effective choice that reduces bromine to bromide.[4][7]
-
Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite (Na₂S₂O₅): These are also excellent reducing agents for bromine and are good alternatives to thiosulfate.[4][6][8]
-
Sodium Sulfite (Na₂SO₃): Another suitable reducing agent for quenching bromine.[4]
Q2: Why is it crucial to remove all traces of bromine from my 2-Bromo-3-methyl-1-phenylbutan-1-one product?
A2: Residual bromine can compromise your experiment in several ways:
-
Product Instability: α-Bromo ketones can be sensitive, and the presence of a strong oxidizing agent like bromine can lead to degradation over time.
-
Side Reactions: Bromine can react with other functional groups in your molecule or subsequent reagents in a multi-step synthesis, leading to a complex mixture of byproducts.
-
Analytical Interference: The color of bromine can interfere with visual analysis and some spectroscopic techniques.
-
Safety Hazards: Bromine is toxic and corrosive, and its presence in the final product poses a safety risk.[4]
Q3: Can I use a simple water wash to remove bromine?
A3: While bromine has some solubility in water, a simple aqueous wash is generally insufficient to remove it completely from an organic solvent. Bromine will preferentially partition into the organic layer. Therefore, a reactive quenching agent is necessary to convert it into a water-soluble salt.
Q4: What are the visual indicators of successful bromine removal?
A4: The most apparent indicator is the disappearance of the characteristic reddish-brown or orange color of bromine from the organic layer.[4][5][9] After a successful quench and aqueous wash, the organic layer containing your product should become colorless or pale yellow.[9][10]
Q5: What safety precautions should I take when working with bromine and quenching agents?
A5: Always handle bromine in a well-ventilated chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (such as nitrile or neoprene), safety goggles, and a lab coat.[4] Be aware that the quenching process can be exothermic, especially with high concentrations of bromine.[9] It is advisable to cool the reaction mixture in an ice bath before and during the slow, portion-wise addition of the quenching agent.[5][9] Always have a quenching solution, like sodium thiosulfate, readily available to handle any potential spills.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Persistent Yellow/Orange Color in Organic Layer | 1. Insufficient quenching agent added. 2. Inefficient mixing between the organic and aqueous layers. 3. The quenching solution is too dilute. | 1. Add more of the quenching solution portion-wise until the color disappears. 2. Ensure vigorous stirring or thorough shaking in a separatory funnel to maximize interfacial contact. 3. Use a more concentrated or saturated quenching solution. |
| Emulsion Formation During Workup | 1. Vigorous shaking of the separatory funnel. 2. High concentration of salts or other solutes. | 1. Gently swirl or rock the separatory funnel instead of shaking vigorously.[5] 2. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. 3. In persistent cases, filtering the emulsified layer through a pad of Celite® may be effective.[5] |
| Product Degradation or Unexpected Byproducts | 1. The product may be sensitive to the pH of the quenching solution (e.g., basic conditions). 2. The quenching agent or its byproducts may be reacting with the product. | 1. If your product is base-sensitive, avoid using basic quenching agents like sodium hydroxide. Sodium bisulfite or thiosulfate are generally safe choices. 2. Ensure the quenching is performed at a low temperature (0-5 °C) to minimize side reactions.[5] 3. Analyze the byproducts to understand the side reaction and choose an alternative quenching agent if necessary. |
| Precipitation of a Solid During Quenching | 1. Formation of elemental sulfur if using sodium thiosulfate under acidic conditions.[4] | 1. If sulfur precipitation is an issue, consider using sodium bisulfite or sodium sulfite as an alternative. 2. Ensure the reaction mixture is not overly acidic during the thiosulfate quench. |
Quantitative Data on Common Bromine Quenching Agents
| Quenching Agent | Chemical Formula | Typical Concentration | Stoichiometry (Quencher:Br₂) | Key Considerations |
| Sodium Thiosulfate | Na₂S₂O₃ | 10% (w/v) aqueous solution[4][9] | 2:1[4] | Highly effective and widely used. Can form elemental sulfur under acidic conditions.[4][11] |
| Sodium Bisulfite | NaHSO₃ | Saturated aqueous solution[4] | 1:1[4] | Good alternative to thiosulfate, especially in acidic media.[4] |
| Sodium Metabisulfite | Na₂S₂O₅ | 1.32 M aqueous solution[4][9] | 1:2[4] | Often used interchangeably with sodium bisulfite. |
| Sodium Sulfite | Na₂SO₃ | 200 g/L aqueous solution[4] | 1:1[4] | Effective and avoids sulfur precipitation.[4] |
Experimental Protocols
Protocol 1: Standard Quenching Procedure with Aqueous Sodium Thiosulfate
This is the most common and generally recommended procedure for removing unreacted bromine.
-
Preparation of Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.[4][9]
-
Cooling the Reaction Mixture: Once the bromination reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C to control any potential exotherm during quenching.[5]
-
Quenching: Slowly add the 10% sodium thiosulfate solution to the stirred reaction mixture.[4][9] Continue the addition portion-wise until the reddish-brown color of bromine is completely discharged and the mixture becomes colorless or pale yellow.[4][5][9]
-
Phase Separation: Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate and drain the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with deionized water and then with brine (saturated aqueous NaCl solution).[4][5] This removes any remaining water-soluble impurities.
-
Drying: Dry the organic layer over a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Bromo-3-methyl-1-phenylbutan-1-one. Further purification, if necessary, can be performed by recrystallization or column chromatography.
Protocol 2: Quenching with Aqueous Sodium Bisulfite/Metabisulfite
This protocol is an excellent alternative, particularly if sulfur precipitation is a concern.
-
Preparation of Quenching Solution: Prepare a saturated aqueous solution of sodium bisulfite or a 1.32 M solution of sodium metabisulfite.[4][9]
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice-salt bath.[9]
-
Quenching: Add the sodium bisulfite/metabisulfite solution dropwise to the vigorously stirred reaction mixture.[9] Control the rate of addition to manage the exotherm, allowing the internal temperature to rise gradually but not exceed 20°C.[9][10] The endpoint is indicated by the disappearance of the bromine color.[10]
-
Workup: Follow steps 4-7 from Protocol 1 for phase separation, washing, drying, and product isolation.
Visualization of the Decision-Making Process
Caption: Workflow for quenching and purifying α-bromo ketones.
References
-
Sodium thiosulfate - Wikipedia. (n.d.). Retrieved March 18, 2026, from [Link]
-
How does sodium thiosulfate neutralize bromine? - Quora. (2018, December 14). Retrieved March 18, 2026, from [Link]
-
Na2S2O3 + H2O + Br2 → 2 NaBr + S + H2SO4 - Chemical Equations online! (n.d.). Retrieved March 18, 2026, from [Link]
-
Any excess bromine that persists after the reaction will mostly be left in the - Brainly. (2023, October 25). Retrieved March 18, 2026, from [Link]
-
Neutralization of Bromine - Beautiful Reaction - YouTube. (2014, October 31). Retrieved March 18, 2026, from [Link]
-
α-bromoketone: Organic Chemistry Study Guide - Fiveable. (2025, August 15). Retrieved March 18, 2026, from [Link]
-
In the estimation Na_(2)S_(2)O_(3)of usingBr_(2) the equivalent weight of Na_(2)S_(2)O_(3) is : - Allen. (n.d.). Retrieved March 18, 2026, from [Link]
-
A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS) | The Journal of Organic Chemistry - ACS Publications. (2006, October 11). Retrieved March 18, 2026, from [Link]
-
How to neutralize gaseous bromine? - ResearchGate. (2018, May 14). Retrieved March 18, 2026, from [Link]
-
A simple and efficient method for α-bromination of carbonyl compounds using N-bromosuccinimide in the presence of silica-supported sodium hydrogen sulfate as a heterogeneous catalyst | Request PDF - ResearchGate. (n.d.). Retrieved March 18, 2026, from [Link]
-
Sodium bisulfite converts bromine (Br_2) to bromide (Br^-), Sodium bisulfite is a(n): a) acid. b) base. c) oxidizing agent. d) reducing agent. | Homework.Study.com. (n.d.). Retrieved March 18, 2026, from [Link]
-
2-Butenoic acid, 2,3-dibromo-, (2E) - Organic Syntheses Procedure. (n.d.). Retrieved March 18, 2026, from [Link]
-
Anyone know the mechanism for sodium bisulfite reacted with Bromine? - Reddit. (2019, July 1). Retrieved March 18, 2026, from [Link]
-
α-Bromoketone synthesis by bromination - Organic Chemistry Portal. (n.d.). Retrieved March 18, 2026, from [Link]
- KR100591908B1 - Selective Bromination Method of Asymmetric Ketones - Google Patents. (n.d.).
-
Synthetic Access to Aromatic α-Haloketones - PMC - NIH. (n.d.). Retrieved March 18, 2026, from [Link]
-
22.4: Alpha Bromination of Carboxylic Acids - Chemistry LibreTexts. (2024, March 17). Retrieved March 18, 2026, from [Link]
-
[FREE] Write a balanced equation for the reaction of sodium bisulfite with bromine. - Brainly. (2023, September 28). Retrieved March 18, 2026, from [Link]
-
Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents - ResearchGate. (n.d.). Retrieved March 18, 2026, from [Link]
-
A Protocol for α-Bromination of β-Substituted Enones. (n.d.). Retrieved March 18, 2026, from [Link]
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1H NMR spectrum analysis of 2-Bromo-3-methyl-1-phenylbutan-1-one
An In-Depth Guide to the 1H NMR Spectral Analysis of 2-Bromo-3-methyl-1-phenylbutan-1-one: A Comparative Approach
Authored by: A Senior Application Scientist
In the landscape of organic synthesis and drug development, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, providing unparalleled insight into the molecular framework through the analysis of chemical shifts, spin-spin coupling, and signal integration.[1] This guide offers a comprehensive analysis of the 1H NMR spectrum of 2-bromo-3-methyl-1-phenylbutan-1-one, a chiral α-haloketone with potential applications in synthetic chemistry.[2][3]
We will dissect the anticipated spectrum of this target molecule, explaining the theoretical basis for its spectral features. This analysis will be contextualized by comparing it with structurally related alternatives to highlight the diagnostic power of specific spectral changes. Furthermore, this guide provides a robust, field-proven protocol for data acquisition, ensuring the generation of high-quality, trustworthy data for your own research endeavors.
Structural and Spectral Prediction for 2-Bromo-3-methyl-1-phenylbutan-1-one
The structure of 2-bromo-3-methyl-1-phenylbutan-1-one (IUPAC name) presents a fascinating case for 1H NMR analysis due to the presence of two adjacent chiral centers (C2 and C3), which introduces diastereotopicity.[2][3][4] Let's deconstruct the molecule to predict the features of its proton spectrum.
Proton Environments:
-
H_aromatic : Five protons on the phenyl ring.
-
Hα : One proton on C2, adjacent to the carbonyl and the bromine atom.
-
Hβ : One proton on C3, the methine of the isopropyl group.
-
Hγ & Hγ' : Six protons of the two methyl groups, which are rendered chemically non-equivalent (diastereotopic) by the adjacent chiral center at C2.[5][6][7][8]
Predicted Spectral Parameters
The following table summarizes the predicted chemical shifts (δ), integration values, multiplicities, and coupling constants (J) for each proton environment.
| Proton Label | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H_aromatic | 5H | 7.4 - 8.1 | Multiplet (m) | Jortho ≈ 7-9, Jmeta ≈ 2-3 | The electron-withdrawing carbonyl group deshields the aromatic protons. The ortho protons (closest to C=O) will be furthest downfield.[9][10] |
| Hα | 1H | 5.0 - 5.5 | Doublet (d) | ³JHα-Hβ ≈ 3-8 | Strongly deshielded by both the adjacent bromine atom and the carbonyl group. It is coupled only to Hβ.[10][11] |
| Hβ | 1H | 2.3 - 2.8 | Doublet of septets (dsept) or Multiplet (m) | ³JHα-Hβ ≈ 3-8, ³JHβ-Hγ ≈ 7 | Coupled to Hα and the six protons of the two methyl groups. The resulting multiplet may be complex. |
| Hγ & Hγ' | 6H (as 3H + 3H) | 1.0 - 1.4 | Two Doublets (d) | ³JHγ-Hβ ≈ 7 | These methyl groups are diastereotopic and thus have different chemical environments, resulting in two distinct signals. Each is split into a doublet by Hβ.[6][7] |
Comparative Spectral Analysis
To fully appreciate the structural information encoded in the spectrum, it is instructive to compare the predicted data for our target molecule with simpler, structurally related compounds.
Comparison with Alternatives
| Compound | Key Proton Signal | Approx. δ (ppm) | Multiplicity | Key Difference & Rationale |
| Target: 2-Bromo-3-methyl-1-phenylbutan-1-one | Hα | 5.0 - 5.5 | Doublet | The Hα is highly deshielded due to the adjacent Br and C=O group. The isopropyl group provides the coupling partner. |
| Alternative 1: Phenacyl Bromide | -CH₂Br | ~4.4 [10] | Singlet | A simpler α-haloketone. The methylene protons are less substituted and appear as a singlet. This highlights the deshielding effect of the additional alkyl substituent on Hα in our target. |
| Alternative 2: 3-Methyl-1-phenylbutan-1-one | -CH₂- (at C2) | ~2.8 | Doublet | The absence of the electronegative bromine atom results in a significant upfield shift for the protons at C2. This demonstrates the powerful deshielding effect of the α-bromine substituent. |
This comparative analysis underscores how subtle changes in molecular structure lead to dramatic and predictable changes in the 1H NMR spectrum, reinforcing the technique's utility in structure verification.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The trustworthiness of any spectral interpretation is founded upon the quality of the acquired data. The following protocol outlines a self-validating workflow for obtaining a high-resolution 1H NMR spectrum.
Step 1: Sample Preparation
The objective here is a clean, homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[12]
-
Weighing: Accurately weigh 5-10 mg of 2-bromo-3-methyl-1-phenylbutan-1-one into a clean, dry vial.[13] For routine 1H NMR, this concentration provides an excellent signal-to-noise ratio.[12]
-
Solvent Selection: Add approximately 0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[14][15] The deuterium signal is used by the spectrometer to "lock" the magnetic field, correcting for drift during the experiment.[15]
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or swirling can be used.
-
Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, high-quality NMR tube.[13][14] This critical step removes any suspended microparticles that would disrupt the magnetic field homogeneity, causing poor peak shape (shimming).
-
Standard Addition: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.[16] Many commercially available deuterated solvents already contain TMS.
Step 2: Spectrometer Setup and Data Acquisition
These steps are performed at the NMR spectrometer console. The goal is to optimize the instrument's parameters for the specific sample.
-
Sample Insertion: Insert the NMR tube into the spinner turbine and place it in the magnet.
-
Locking & Shimming: The instrument will automatically lock onto the deuterium signal of the solvent. Shimming is the process of adjusting the magnetic field to maximize its homogeneity across the sample volume. This is the most crucial step for achieving sharp, well-resolved peaks.
-
Setting Acquisition Parameters:
-
Spectral Width (SW): Set a spectral width appropriate for 1H NMR, typically from -2 to 12 ppm.[17]
-
Pulse Width: Calibrate the 90° pulse width to ensure maximum signal for a single scan.[18][19]
-
Acquisition Time (AT): A typical value is 2-4 seconds, which determines the digital resolution of the spectrum.[17][18]
-
Relaxation Delay (d1): Set a delay of 1-5 seconds between pulses to allow the protons to return to their equilibrium state.
-
Number of Scans (NS): For a moderately concentrated sample, 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.[19] The signal-to-noise ratio improves with the square root of the number of scans.[18]
-
-
Acquisition: Start the experiment. The spectrometer will acquire the Free Induction Decay (FID), which is the time-domain signal.
Step 3: Data Processing
-
Fourier Transform (FT): The FID is converted from a time-domain signal to a frequency-domain spectrum through a mathematical process called Fourier Transform.[20]
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat.[20]
-
Integration and Calibration: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals to determine the relative ratios of the different types of protons.
Experimental Workflow Diagram
The entire process, from sample preparation to final spectrum, can be visualized as a logical workflow.
Caption: Workflow for acquiring a high-quality 1H NMR spectrum.
Conclusion
The 1H NMR spectrum of 2-bromo-3-methyl-1-phenylbutan-1-one is a rich source of structural information. The downfield shift of the α-proton to ~5.0-5.5 ppm is highly characteristic of an α-haloketone. Furthermore, the presence of two distinct doublets for the isopropyl methyl groups serves as definitive evidence for the diastereotopicity introduced by the two adjacent chiral centers. By comparing this predicted spectrum with those of simpler analogues, the diagnostic power of NMR is clearly demonstrated. Adherence to a rigorous experimental protocol is essential for generating reliable data, which forms the bedrock of confident structural assignment and furthers the progress of chemical research.
References
- Wishart, D. S. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Magnetic Resonance in Chemistry.
- NMR D
- Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL.
- 2-Bromo-3-methyl-1-phenylbutan-1-one | 50735-03-0. (n.d.). Benchchem.
- Synthesis, Characterization of Substituted Phenyl Acyl Bromide Derivatives and its Biological Evaluation. (2024). International Journal of Scientific Development and Research.
- Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry.
- NMR acquisition parameters and qNMR. (2021). Nanalysis.
- Khan, I., et al. (2019). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. IntechOpen.
- 29.9 1H NMR Spectroscopy. (n.d.).
- Guide: Preparing a Sample for NMR analysis – Part I. (2024). Nanalysis.
- Phenacyl Bromide(2142-69-0) 13C NMR spectrum. (n.d.). ChemicalBook.
- Diastereotopic protons in acyclic compounds. (2025). University of the West Indies.
- Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022). Master Organic Chemistry.
- 5.3 Spin-Spin Splitting: J-Coupling. (n.d.).
- Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules.
- Abraham, R. J., & Reid, M. (2003). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe.
- How to read NMR spectra from the basics (chemical shift, integration r
- Schorn, C. (2002).
- ¹H NMR Spectra and Interpretation (Part II). (n.d.). Maricopa Open Digital Press.
- Preparing an NMR sample. (n.d.). University of York, Chemistry Teaching Labs.
- NMR Sample Preparation: The Complete Guide. (n.d.).
- Metal-free C(sp3)-H Bromination: Synthesis of Phenacyl bromide and Benzyl bromide derivatives. (2019). Indian Academy of Sciences.
- How do I choose the right acquisition parameters for a quantitative NMR measurement? (2022). Chemistry LibreTexts.
- Identifying Homotopic, Enantiotopic and Diastereotopic Protons. (n.d.). OpenOChem Learn.
- A Facile and Efficient Synthesis of Quinoxalines from Phenacyl Bromides and Ortho Phenylenediamine Promoted by Zirconium Tungsta. (2014). Longdom Publishing.
- From 1H NMR, we get: • Chemical shift data (δ) - This tells us what kinds of protons we have. (n.d.). University of Wisconsin-Madison.
- V J-Coupling. (n.d.). Weizmann Institute of Science.
- Step-by-step procedure for NMR data acquisition. (n.d.). University of Maryland.
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A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 2-Bromo-3-methyl-1-phenylbutan-1-one
Introduction
2-Bromo-3-methyl-1-phenylbutan-1-one is an α-bromoketone, a class of compounds recognized for their utility as versatile intermediates in organic synthesis and as scaffolds in medicinal chemistry.[1] The high reactivity of the α-carbon, activated by both the adjacent carbonyl group and the bromine atom, makes these molecules valuable building blocks.[1] Given their role in the synthesis of potentially therapeutic agents, ensuring the purity of these intermediates is of paramount importance. This guide provides an in-depth, experience-driven approach to developing and comparing High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2-Bromo-3-methyl-1-phenylbutan-1-one, tailored for researchers, scientists, and drug development professionals.
The Imperative of Purity: Why HPLC is the Gold Standard
In any synthetic pathway, the presence of impurities can have significant downstream consequences, including altered reaction kinetics, the formation of unwanted byproducts, and in the context of drug development, potential toxicity. Impurities can arise from various sources, including unreacted starting materials, intermediates from incomplete reactions, and byproducts from side reactions.[2] For active pharmaceutical ingredients (APIs) and their key intermediates, regulatory bodies mandate stringent purity thresholds.
Reversed-phase HPLC (RP-HPLC) is the analytical workhorse for purity determination of small organic molecules like 2-Bromo-3-methyl-1-phenylbutan-1-one. Its high resolving power, sensitivity, and reproducibility make it ideal for separating the main compound from closely related impurities. This guide will walk you through the logical development of a robust RP-HPLC method, from first principles to a validated protocol.
Method Development Strategy: A Two-Pronged Approach
Our strategy for developing a purity assay for 2-Bromo-3-methyl-1-phenylbutan-1-one will focus on two distinct reversed-phase conditions to provide a comprehensive comparison. The choice of a C18 stationary phase is a logical starting point for a moderately non-polar molecule like our target compound.[3] We will compare the performance of two different mobile phase systems: one based on acetonitrile and the other on methanol.
Core Analytical Parameters
-
Analyte: 2-Bromo-3-methyl-1-phenylbutan-1-one
-
Molecular Formula: C11H13BrO[4]
-
Molecular Weight: 241.12 g/mol [4]
-
Expected Impurities:
-
Starting Material: 3-methyl-1-phenylbutan-1-one (less polar)
-
Over-brominated species: 2,2-dibromo-3-methyl-1-phenylbutan-1-one (more polar)
-
Hydrolytic degradation product: 2-hydroxy-3-methyl-1-phenylbutan-1-one (more polar)
-
The benzophenone-like core of the molecule suggests strong UV absorbance in the 250-350 nm range.[3] A photodiode array (PDA) detector is ideal for initial method development to determine the optimal detection wavelength, which is anticipated to be around 260 nm.
Comparative HPLC Method Performance
The following table summarizes the performance of two developed HPLC methods for the analysis of 2-Bromo-3-methyl-1-phenylbutan-1-one.
| Parameter | Method A | Method B |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water | Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 60% B to 90% B over 10 min | 70% B to 95% B over 10 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection Wavelength | 260 nm | 260 nm |
| Injection Volume | 10 µL | 10 µL |
| Retention Time (Main Peak) | ~ 7.5 min | ~ 6.8 min |
| Resolution (Main Peak/Impurity) | > 2.0 | > 1.8 |
| Peak Tailing Factor | < 1.2 | < 1.5 |
Analysis of Comparative Data:
Method A, utilizing an acetonitrile gradient, provides superior resolution between the main peak and potential impurities. The peak shape is also more symmetrical, as indicated by a lower tailing factor. While Method B with methanol is a viable alternative and may be more cost-effective, the enhanced separation efficiency of Method A makes it the recommended choice for a robust purity assay.
Detailed Experimental Protocol: Method A
This section provides a step-by-step protocol for the recommended HPLC method.
Materials and Reagents
-
2-Bromo-3-methyl-1-phenylbutan-1-one reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Class A volumetric flasks and pipettes
-
0.45 µm syringe filters
Instrument and Conditions
-
HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column oven, and PDA or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % B 0.0 60 10.0 90 12.0 90 12.1 60 | 15.0 | 60 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: 260 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 70:30 mixture of acetonitrile and water (sample diluent).
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.
-
Sample Solution (100 µg/mL): Prepare the sample to be tested at the same concentration as the working standard using the sample diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, perform at least five replicate injections of the working standard solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: ≤ 1.5 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
Analysis and Calculation
Inject the blank (diluent), working standard, and sample solutions. The purity of the sample can be calculated using the area percent method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the Workflow
The following diagram illustrates the logical flow of the HPLC analysis process.
Caption: Workflow for HPLC purity analysis.
Troubleshooting Common HPLC Issues
Even with a robust method, issues can arise. The following guide provides a logical approach to troubleshooting common chromatographic problems.
Caption: Troubleshooting guide for common HPLC issues.
Conclusion
This guide has presented a comprehensive and comparative approach to developing a robust HPLC method for the purity analysis of 2-Bromo-3-methyl-1-phenylbutan-1-one. By systematically evaluating different mobile phase compositions and adhering to a rigorous, step-by-step protocol, researchers can achieve accurate and reliable purity assessments. The recommended method, utilizing a C18 column with an acetonitrile/water gradient, offers excellent resolution and peak shape, ensuring confidence in the quality of this critical synthetic intermediate.
References
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Chemsrc. (2025, August 25). 2-bromo-3-methyl-1-phenylbutan-1-one. Retrieved from [Link]
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Angene Chemical. (n.d.). 2-bromo-3-methyl-1-phenylbutan-1-one(CAS# 50735-03-0). Retrieved from [Link]
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ResearchGate. (n.d.). Substrate scope of tertiary α-bromoketones. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-3-methyl-1-phenylbutan-1-one. Retrieved from [Link]
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SIELC Technologies. (2018, February 16). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
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NextSDS. (n.d.). 2-bromo-3-methyl-1-phenylbutan-1-one — Chemical Substance Information. Retrieved from [Link]
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Welch Materials, Inc. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Buten-1-ol, 2-bromo-3-methyl-1-phenyl-. Retrieved from [Link]
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Vaia. (n.d.). The major product formed when 2-bromo-3-methyl-1-phenyl butane is treated with alcoholic KOH is. Retrieved from [Link]
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Scientific Research Publishing. (n.d.). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Retrieved from [Link]
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Pharmaceutical Technology. (2012, February 2). Evaluating Impurities in Drugs (Part I of III). Retrieved from [Link]
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A Comparative Guide to Structure Validation: Unequivocal Confirmation of 2-Bromo-3-methyl-1-phenylbutan-1-one Synthesis via X-ray Crystallography
For researchers and professionals in drug development and organic synthesis, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of scientific rigor. The synthesis of novel compounds, such as the α-bromoketone 2-Bromo-3-methyl-1-phenylbutan-1-one, necessitates a robust validation process to confirm its molecular architecture.[1] This guide provides an in-depth comparison of analytical techniques for structure validation, centering on X-ray crystallography as the definitive method for absolute structure elucidation. We will explore the nuances of experimental choices and compare the rich, atomic-level data from crystallography with the valuable, yet often indirect, information provided by spectroscopic methods.
The Synthetic Pathway: Accessing the Target α-Bromoketone
The synthesis of α-haloketones is a fundamental transformation in organic chemistry, providing key intermediates for the construction of more complex molecules and various heterocycles.[2][3] A common and direct route to 2-Bromo-3-methyl-1-phenylbutan-1-one involves the electrophilic bromination of the parent ketone, 3-methyl-1-phenylbutan-1-one. This reaction typically proceeds under acidic conditions to facilitate the formation of the enol intermediate, which then acts as the nucleophile.[3]
While various brominating agents can be employed, a typical laboratory-scale synthesis might utilize bromine (Br₂) in a suitable solvent such as glacial acetic acid or dioxane.[3][4] The reaction's progress can be monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, the crude product is isolated and purified, often through recrystallization, to yield the target compound. It is this purified solid that is then subjected to structural validation.
The Gold Standard: Validation by Single-Crystal X-ray Crystallography
X-ray crystallography stands as the most powerful technique for determining the complete three-dimensional structure of a crystalline compound.[5][6] It provides irrefutable proof of atomic connectivity, bond lengths, bond angles, and stereochemistry by analyzing the diffraction pattern of X-rays passing through a single, highly ordered crystal.[7][8] For a novel compound like 2-Bromo-3-methyl-1-phenylbutan-1-one, this technique can definitively confirm the position of the bromine atom and the overall molecular conformation in the solid state.[9][10]
From Powder to Perfection: The Crucial Step of Crystal Growth
The primary prerequisite for single-crystal X-ray analysis is the growth of a high-quality single crystal, typically at least 20-100 micrometers in all dimensions.[11] This is often the most challenging step. Recrystallization is the most common method for purifying organic solids and for growing single crystals.[12][13] The underlying principle is the slow cooling of a saturated solution, which allows molecules of the same compound to self-assemble into a highly ordered crystal lattice, while impurities remain in the solution.[13][14]
Experimental Protocol: Single-Solvent Recrystallization for Crystal Growth
-
Solvent Selection: The ideal solvent will dissolve the compound sparingly at room temperature but readily when hot.[12] Test small amounts of your purified 2-Bromo-3-methyl-1-phenylbutan-1-one in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate) to find a suitable one.
-
Dissolution: Place the purified compound into a conical flask. In a separate flask, heat the chosen solvent to its boiling point. Add the minimum amount of hot solvent dropwise to the compound until it just dissolves completely.[12][15]
-
Slow Cooling (The Critical Stage): Cover the flask to prevent rapid evaporation and allow it to cool slowly to room temperature. Do not disturb the solution during this period. Rapid cooling will lead to the formation of small, polycrystalline powder rather than a few large, single crystals.[14][15] Placing the flask in an insulated container (e.g., a beaker of hot water or a dewar) can promote slower cooling.
-
Inducing Crystallization (If Necessary): If no crystals form upon cooling, you can try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal from a previous batch.
-
Crystal Isolation: Once suitable crystals have formed, they can be carefully isolated for analysis.
Workflow for X-ray Diffraction Analysis
The workflow from a suitable crystal to a final structure is a well-established process.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques
While X-ray crystallography provides the definitive answer, spectroscopic methods are indispensable for routine analysis, reaction monitoring, and providing complementary structural information.[5][16] A combination of techniques is often employed for comprehensive characterization.[16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[16] ¹H and ¹³C NMR spectra reveal the chemical environment and connectivity of hydrogen and carbon atoms, respectively. For 2-Bromo-3-methyl-1-phenylbutan-1-one, NMR can confirm the presence of the phenyl group, the isopropyl group, and the single proton alpha to the carbonyl and bromine. However, it provides this information through inference based on chemical shifts and coupling constants, not a direct 3D image.[18]
-
Mass Spectrometry (MS): MS determines the molecular weight and elemental composition of a compound.[16] High-resolution mass spectrometry (HRMS) can provide a molecular formula (C₁₁H₁₃BrO for the target compound), confirming that the bromination was successful and that the product has the expected atomic makeup. Fragmentation patterns can also offer clues about the structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[16] For this compound, a strong absorption band characteristic of a ketone carbonyl group (C=O) would be expected, providing evidence that this functional group is intact.
Data Presentation: A Comparative Summary
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, crystal packing. | Unambiguous, definitive structure determination; the "gold standard".[9] | Requires a suitable single crystal, which can be difficult to obtain; provides solid-state structure which may differ from solution.[19] |
| NMR Spectroscopy | Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environments, relative stereochemistry. | Provides data on the molecule in solution, which is often more relevant to its chemical reactivity; non-destructive.[19][20] | Structure is inferred, not directly observed; can be complex to interpret for large molecules; less sensitive than MS.[18][21] |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (with HRMS), structural fragments. | Extremely high sensitivity; requires very little sample. | Provides no information on connectivity or stereochemistry; destructive. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C-H, C-Br). | Fast, simple, and inexpensive; good for quick functional group analysis. | Provides limited information on the overall molecular skeleton; not a primary tool for full structure elucidation. |
Decision Framework for Structural Validation
The choice of analytical technique depends on the specific goals of the researcher. For routine confirmation of a known synthesis, spectroscopic methods are usually sufficient. However, for a novel compound or when absolute stereochemistry must be determined, X-ray crystallography is essential.
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Operational Guide: Personal Protective Equipment (PPE) for Handling 2-Bromo-3-methyl-1-phenylbutan-1-one
Executive Summary
This guide provides essential safety protocols for handling 2-Bromo-3-methyl-1-phenylbutan-1-one (CAS No. 50735-03-0).[1][2] Based on its classification as an α-bromo ketone, this compound is a potent alkylating agent and lachrymator, presenting significant hazards upon exposure.[3] It is classified as a combustible liquid that is harmful if swallowed, causes severe skin and eye irritation, and may cause respiratory tract irritation.[1][4] Strict adherence to the personal protective equipment (PPE) and handling protocols outlined herein is mandatory to ensure personnel safety. The core principle of this guide is that PPE is the final barrier of protection, to be used in conjunction with robust engineering and administrative controls.
Hazard Analysis: Understanding the Risks of α-Bromo Ketones
2-Bromo-3-methyl-1-phenylbutan-1-one belongs to the α-bromo ketone class of reagents. The reactivity and toxicity of this class are well-documented. The primary danger stems from its nature as a potent alkylating agent .[3]
-
Mechanism of Toxicity: The carbon atom bearing the bromine (the α-carbon) is highly electrophilic, readily reacting with nucleophiles. In a biological context, this means it can form covalent bonds with nucleophilic sites in biomolecules, such as the sulfhydryl groups on cysteine residues in proteins or nitrogen atoms in DNA bases.[3] This alkylation can disrupt protein structure and function, leading to cell damage or death.[3] This reactivity is also the reason for its severe irritant effects.
-
Acute Hazards:
-
Eyes: As a lachrymator, even brief exposure to vapors can cause intense tearing, pain, and inflammation. Direct contact with the liquid can cause serious, potentially permanent, eye damage.[4][5]
-
Skin: The compound is a skin irritant and can cause chemical burns upon prolonged contact.[1][4] Some α-bromo ketones are known to cause painful blisters that are slow to heal.[6] Due to its ability to be absorbed through the skin, systemic toxicity is also a concern.
-
Inhalation: Inhalation of vapors or aerosols can cause severe irritation to the nose, throat, and respiratory tract.[4]
-
Ingestion: The substance is harmful if swallowed, with the potential for severe damage to the gastrointestinal tract.[4][5]
-
The Hierarchy of Controls: A Mandate for Safe Science
Before any work is initiated, a risk assessment must be performed. Personal Protective Equipment (PPE) is the last line of defense. The hierarchy of controls must be implemented to minimize risk at the source.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For 2-Bromo-3-methyl-1-phenylbutan-1-one, this means:
-
Engineering Controls: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute. An eyewash station and safety shower must be immediately accessible.[5]
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP). Restrict access to the area where the chemical is being used. Ensure all personnel are trained on the specific hazards and emergency procedures.
Personal Protective Equipment (PPE) Protocol
The following table summarizes the mandatory PPE for handling 2-Bromo-3-methyl-1-phenylbutan-1-one. Selection must be based on the specific task and potential for exposure.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (<10g) | Chemical splash goggles AND a full-face shield.[7] | Double-gloving: Inner nitrile gloves with outer butyl rubber or Viton™ gloves.[8] | Flame-resistant lab coat, fully buttoned.[9] | Not typically required if handled exclusively within a certified fume hood. |
| Reaction Setup/Workup | Chemical splash goggles AND a full-face shield. | Double-gloving: Inner nitrile gloves with outer butyl rubber or Viton™ gloves. | Flame-resistant lab coat and a chemical-resistant apron.[9] | Not typically required if handled exclusively within a certified fume hood. |
| Large Scale (>10g) or Splash Risk | Chemical splash goggles AND a full-face shield. | Double-gloving: Inner nitrile gloves with outer heavy-duty butyl rubber gloves. | Chemical-resistant suit or coveralls over a flame-resistant lab coat.[10] | A full-face respirator with an organic vapor cartridge may be required based on risk assessment.[11] |
| Spill Cleanup | Full-face respirator with organic vapor cartridge. | Heavy-duty butyl rubber or Viton™ gloves. | Chemical-resistant suit or coveralls. Chemical-resistant boot covers.[9] | Mandatory. Full-face respirator with organic vapor cartridge. |
Step-by-Step Protocol: Donning and Doffing PPE
Correctly putting on and taking off PPE is critical to prevent cross-contamination.[12]
Donning (Putting On) Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Body Protection: Don the lab coat and/or chemical-resistant apron/suit.
-
Respiratory Protection: If required, perform a seal check on your respirator.
-
Eye/Face Protection: Put on safety goggles, followed by the face shield.
-
Outer Gloves: Don the second, more robust pair of gloves (e.g., butyl rubber), ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
-
Outer Gloves: Remove the outer gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them immediately in the designated hazardous waste container.
-
Body Protection: Unbutton the lab coat and remove it by rolling it outwards, keeping the contaminated surface away from your body.
-
Hand Hygiene: Wash hands or use hand sanitizer.
-
Eye/Face Protection: Remove the face shield and goggles from the back.
-
Respiratory Protection: Remove respirator from the back.
-
Inner Gloves: Remove the final pair of gloves.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Emergency Procedures
Spill Response Flowchart
Caption: Decision-making flowchart for spill response procedures.
Exposure Protocols:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][13] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][13] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.
Decontamination and Waste Disposal
Decontamination:
-
All glassware and equipment must be decontaminated before being removed from the fume hood.
-
A common method for degrading reactive alkylating agents is to rinse equipment with a solution of 10% sodium thiosulfate, followed by a standard cleaning procedure with an appropriate solvent (e.g., acetone, ethanol).[14]
Waste Disposal:
-
Solid Waste: All contaminated solid waste, including gloves, absorbent materials, and disposable lab coats, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused reagent and reaction waste containing 2-Bromo-3-methyl-1-phenylbutan-1-one must be collected in a dedicated, labeled hazardous waste container for halogenated organic compounds.[15]
-
NEVER dispose of this chemical down the drain.[14] Brominated organic compounds can form harmful disinfection byproducts in water treatment systems.[16][17]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
